AP102
Description
Structure
2D Structure
Properties
CAS No. |
846569-60-6 |
|---|---|
Molecular Formula |
C50H66I2N12O10S2 |
Molecular Weight |
1313.1 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-amino-3-(4-amino-3-iodophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C50H66I2N12O10S2/c1-24(2)41-50(74)62-39(49(73)64-42(25(3)65)43(56)67)23-76-75-22-38(61-44(68)33(55)18-26-11-13-32(54)30(51)16-26)48(72)59-36(19-27-12-14-40(66)31(52)17-27)46(70)60-37(20-28-21-57-34-9-5-4-8-29(28)34)47(71)58-35(45(69)63-41)10-6-7-15-53/h4-5,8-9,11-14,16-17,21,24-25,33,35-39,41-42,57,65-66H,6-7,10,15,18-20,22-23,53-55H2,1-3H3,(H2,56,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,74)(H,63,69)(H,64,73)/t25-,33-,35+,36+,37-,38+,39+,41+,42+/m1/s1 |
InChI Key |
ISZMJWBQCGWNNM-DQIXCUPKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)[C@@H](CC5=CC(=C(C=C5)N)I)N)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4-amino-3-iodo)-D-Phe-c(Cys-(3-iodo)-Tyr-D-Trp-Lys-Val-Cys)-Thr-NH2 (4-amino-3-iodo)phenylalanyl-cyclo(cysteinyl-(3-iodo)tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide AP-102 AP102 H-(4-amino-3-iodo)-D-phe-C(cys-(3-iodo)-tyr-D-trp-lys-val-cys)-thr-NH2 L-threoninamide, 4-amino-3-iodo-D-phenylalanyl-L-cysteinyl-3-iodo-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2->7)-disulfide |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling AP-102: A Tale of Two Molecules
The designation "AP-102" is attributed to at least two distinct investigational drug candidates, each with a unique chemical structure and mechanism of action, targeting different therapeutic areas. For researchers and drug development professionals, it is crucial to distinguish between AP102, a somatostatin analog , and APL-102, a multi-kinase inhibitor . This guide provides a technical overview of the available information on both compounds.
This compound: A Dual-Targeting Somatostatin Analog
This compound is identified as a novel somatostatin analog (SSA) with a balanced, high affinity for both somatostatin receptor subtype 2 (SSTR2) and subtype 5 (SSTR5).[1] This dual-targeting profile suggests its potential in conditions where both receptors play a significant role, such as in acromegaly and neuroendocrine tumors.
Chemical Structure
This compound is a disulfide-bridged octapeptide that incorporates synthetic iodinated amino acids.[1] While the precise amino acid sequence and the exact positions of the iodinated residues and the disulfide bridge are not publicly disclosed in the reviewed literature, this description points to a complex peptide structure. The synthesis of such analogs typically involves solid-phase peptide synthesis followed by cyclization to form the disulfide bond.[2]
Quantitative Data
The binding affinity of this compound for human SSTR2 and SSTR5 has been characterized, demonstrating its potent and balanced activity.
| Receptor Subtype | IC50 (nM) |
| hSSTR2 | 0.63 |
| hSSTR5 | 0.65 |
| Table 1: In vitro binding affinities of this compound for human somatostatin receptors 2 and 5.[1] |
Experimental Protocols
Receptor Binding Assay:
A common method to determine the binding affinity of a somatostatin analog like this compound is a competitive radioligand binding assay. A detailed protocol would involve:
-
Membrane Preparation: Isolation of cell membranes from a cell line stably expressing the human SSTR2 or SSTR5 receptor.
-
Radioligand: Use of a radiolabeled somatostatin analog, such as 125I-[Tyr11]-Somatostatin-14, as the tracer.
-
Competitive Binding: Incubation of the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound).
-
Separation: Separation of the bound and free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: Quantification of the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
Signaling Pathway
This compound, by binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), is expected to modulate downstream signaling pathways. The activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects various cellular processes, including hormone secretion and cell proliferation.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magic™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Navigating the Identity of AP-102: A Multifaceted Designation in Drug Development
The designation "AP-102" is associated with several distinct therapeutic agents in development, each with a unique mechanism of action. Without a more specific identifier, a comprehensive technical guide on a single "AP-102" is not possible. Below is a summary of the different compounds identified as "AP-102" or having a similar designation. To proceed with a detailed analysis, please specify which of these entities is the subject of your interest.
1. APT102 (Apyrase): An Antithrombotic and Anti-inflammatory Agent
APT102 is apyrase, an enzyme that degrades adenosine diphosphate (ADP). Its primary mechanism of action is the inhibition of platelet aggregation, which is crucial in thrombus formation. By reducing the availability of ADP, APT102 exerts a potent antithrombotic effect without a corresponding increase in bleeding risk, a significant advantage over current antiplatelet therapies.[1] Preclinical studies have demonstrated its efficacy in protecting against ischemic injury in the brain and lungs.[1] Furthermore, APT102 has shown anti-inflammatory and cardioprotective properties.[1]
2. APL-102: A Multi-Kinase Inhibitor for Solid Tumors
APL-102 is an orally administered small molecule that functions as a multi-kinase inhibitor. Its mechanism of action involves targeting several key oncogenic drivers. Specifically, it inhibits receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFRs), as well as components of the mitogen-activated protein kinase (MAPK) pathway like B-RAF and C-RAF.[2] APL-102 also inhibits colony-stimulating factor 1 receptor (CSF1R).[2] Preclinical data from patient-derived xenograft models have shown its antitumor activity in a range of cancers, including liver, breast, colorectal, gastric, esophageal, and lung cancer.[2] A phase I clinical trial for APL-102 in patients with advanced solid tumors has been initiated to evaluate its safety, tolerability, and pharmacokinetics.[2]
3. TAS-102 (Trifluridine/Tipiracil): A Novel Antimetabolite for Colorectal Cancer
TAS-102 is a combination of two active components: trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil hydrochloride (TPI), a thymidine phosphorylase inhibitor. The primary mechanism of action of TAS-102 is the incorporation of FTD into DNA, leading to DNA dysfunction and strand breaks.[3][4] Tipiracil enhances the bioavailability of trifluridine by preventing its degradation.[3][4][5] This dual mechanism makes TAS-102 effective in cancers that have become resistant to other fluoropyrimidine-based chemotherapies like 5-fluorouracil (5-FU).[3][4]
4. UGN-102: A Chemoablative Agent for Bladder Cancer
UGN-102 is a novel formulation of mitomycin for the treatment of low-grade, intermediate-risk non-muscle invasive bladder cancer (LG-IR-NMIBC). Its mechanism of action is chemoablation, where the drug, delivered in a reverse thermal gel, directly destroys cancerous tissue within the bladder.[6] The ENVISION clinical trial has shown a high complete response rate with this treatment, potentially offering an alternative to surgical intervention (TURBT).[6]
5. AP-102 (Peptide): An Uncharacterized Agent
DrugBank lists an entity "AP-102" which is a cyclic peptide with the chemical name H-(4-amino-3-iodo)-d-phe-c(cys-(3-iodo)-tyr-d-trp-lys-val-cys)-thr-nh2.[7] However, its mechanism of action, pharmacology, and clinical indications are currently not available.[7]
To receive an in-depth technical guide, please clarify which of these "AP-102" compounds is of interest. Upon specification, a detailed report including quantitative data, experimental protocols, and signaling pathway diagrams will be generated.
References
- 1. Products [apt-therapeutics.com]
- 2. | BioWorld [bioworld.com]
- 3. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAS-102: a novel antimetabolite for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
AP-102: A Technical Overview of its Biological Function and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
APL-102 (also known as AP-102) is an orally administered, small-molecule multi-kinase inhibitor currently under development by Apollomics, Inc. It is designed to target key oncogenic drivers, demonstrating a multi-faceted approach to cancer therapy. Preclinical data have indicated that APL-102 exerts its anti-tumor effects through the inhibition of several critical signaling pathways involved in tumor growth, angiogenesis, and immune evasion. This document provides a comprehensive technical overview of the known biological functions and molecular pathways of APL-102, based on publicly available data. It includes a summary of its mechanism of action, quantitative data from preclinical studies, representative experimental protocols, and visualizations of the relevant signaling cascades.
Introduction
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play pivotal roles in various cellular processes, including proliferation, differentiation, survival, and motility. Dysregulation of RTK signaling is a common feature in many types of cancer, making them attractive targets for therapeutic intervention. APL-102 is a multi-tyrosine kinase inhibitor (MTKI) that has been engineered to simultaneously block the activity of several RTKs implicated in tumorigenesis. Its targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), RAF kinases (B-RAF and C-RAF), and Colony-Stimulating Factor 1 Receptor (CSF1R). This multi-targeted approach allows APL-102 to potentially inhibit tumor progression through direct effects on cancer cells, disruption of the tumor blood supply, and modulation of the tumor microenvironment (TME).[1][2]
Mechanism of Action and Biological Function
APL-102's anti-tumor activity stems from its ability to inhibit multiple kinase targets, leading to the disruption of downstream signaling pathways essential for cancer cell survival and proliferation.
Inhibition of Angiogenesis via VEGFR Signaling
The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis, providing tumors with essential nutrients and oxygen. The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are the primary drivers of this process. APL-102 targets VEGFRs, thereby inhibiting the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, ultimately disrupting the tumor's blood supply.[1][2]
Modulation of the MAPK Pathway via RAF Kinase Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. The RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of this pathway, acting as upstream activators of MEK and ERK. Mutations in genes like BRAF are common in several cancers, leading to constitutive activation of the MAPK pathway. APL-102 inhibits B-RAF and C-RAF, thereby blocking this aberrant signaling and inhibiting cancer cell proliferation.[1][2][3]
Immunomodulation via CSF1R Inhibition
The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. Tumor-associated macrophages (TAMs) are a key component of the TME and are often associated with an immunosuppressive phenotype that promotes tumor growth. The Colony-Stimulating Factor 1 Receptor (CSF1R) is essential for the survival, proliferation, and differentiation of macrophages. By inhibiting CSF1R, APL-102 can modulate the TME by reducing the number of immunosuppressive TAMs. Preclinical studies have shown that treatment with APL-102 leads to a decrease in macrophages and a corresponding increase in total T-cells and cytotoxic CD8+ T-cells within the tumor. This shift in the immune cell landscape suggests a potential for APL-102 to enhance anti-tumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors.
Quantitative Data
Publicly available quantitative data on the preclinical activity of APL-102 is limited. However, the following has been reported:
| Target | Assay Type | Result (IC50) |
| CSF-1R | Radiometric Enzyme Activity | 43 nM |
| VEGFRs | Not Specified | Not Disclosed |
| B-RAF | Not Specified | Not Disclosed |
| C-RAF | Not Specified | Not Disclosed |
Table 1: In vitro kinase inhibition data for APL-102.
Preclinical studies have also demonstrated that APL-102 has broad and potent anti-tumor activity in patient-derived xenograft (PDX) models of liver, breast, colorectal, gastric, esophageal, and lung cancers.[1] Furthermore, a synergistic anti-tumor effect was observed when APL-102 was combined with an anti-PD-1 antibody in syngeneic mouse models.
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by APL-102.
References
An In-depth Guide to the Discovery and History of APB-102
For Researchers, Scientists, and Drug Development Professionals
APB-102 has emerged as a significant investigational gene therapy for a specific form of amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of its discovery, mechanism of action, and clinical development history, with a focus on the scientific data and experimental protocols that underpin its advancement.
Introduction to APB-102
APB-102 is an investigational gene therapy designed to treat familial amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide dismutase 1 (SOD1) gene.[1][2] This form of ALS is a rare, genetic neurodegenerative disorder characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and eventually, respiratory failure.[3] Current treatments for ALS offer only modest benefits and do not address the underlying genetic cause of the disease.[1][2]
APB-102 aims to slow or reverse the progression of SOD1-ALS by silencing the activity of the mutated SOD1 gene.[1][3] The therapy is administered as a one-time injection into the spinal canal (intrathecal injection).[1][4]
Discovery and Rationale
The development of APB-102 is built upon nearly three decades of research that established the link between mutations in the SOD1 gene and the development of familial ALS.[3] Researchers discovered that these mutations lead to the production of a misfolded and toxic form of the SOD1 protein, which accumulates and causes the death of motor neurons.[1][4]
This understanding provided a clear therapeutic target: reducing the production of the toxic SOD1 protein. The scientific rationale for APB-102 is to use a gene therapy approach to specifically suppress the expression of the mutated SOD1 gene in motor neurons.[1][3]
Mechanism of Action
APB-102 utilizes a recombinant adeno-associated virus (AAV) vector to deliver a microRNA (miRNA) to motor neurons.[3][4] This miRNA is specifically designed to bind to the messenger RNA (mRNA) of the SOD1 gene, leading to its degradation and preventing the synthesis of the SOD1 protein.[4] By silencing the gene, APB-102 aims to halt the production of the toxic, misfolded protein, thereby protecting motor neurons from further damage.[1]
Caption: Mechanism of action of APB-102 in a motor neuron.
Preclinical Development
Extensive preclinical studies were conducted to evaluate the safety and efficacy of APB-102.
| Study Type | Model | Key Findings | Reference |
| In vivo | Monkeys | Up to 93% reduction in SOD1 expression in motor neurons. | [1] |
| In vivo | Two ALS patients (proof-of-concept) | Lowered SOD1 levels in the brain and spinal cord. | [4] |
A representative preclinical study involved the administration of APB-102 to non-human primates. The general protocol is outlined below:
-
Animal Model: Healthy adult monkeys were used.
-
Administration: A single intrathecal injection of APB-102 was administered.
-
Dosage: Multiple dose levels were likely tested to determine a safe and effective range.
-
Endpoint Analysis: After a specified period, tissue samples from the brain and spinal cord were collected.
-
Measurement: The levels of SOD1 protein and mRNA in motor neurons were quantified using techniques such as immunohistochemistry and quantitative polymerase chain reaction (qPCR).
-
Outcome: The percentage reduction in SOD1 expression was calculated compared to control animals.
Caption: Generalized workflow for preclinical efficacy studies of APB-102.
Clinical Development
APB-102 has progressed into clinical trials to evaluate its safety, tolerability, and efficacy in patients with SOD1-ALS.
| Designation | Regulatory Body | Date | Significance | Reference |
| Orphan Drug Designation | U.S. FDA | July 2019 | Provides incentives for development, including market exclusivity. | [1][2] |
| Investigational New Drug (IND) Application Clearance | U.S. FDA | April 2021 | Allowed the initiation of clinical trials. | [3] |
| Fast Track Designation | U.S. FDA | August 2021 | Expedites the development and review process. | [4] |
The initial clinical trial for APB-102 is a multi-center, three-part study designed to assess the safety, tolerability, and efficacy of the gene therapy.[3]
-
Part 1 & 2: These parts will likely focus on dose-escalation and determining the optimal dose.
-
Part 3: This part will be an extended follow-up to monitor long-term safety and efficacy.[4]
The initiation of this Phase 1/2 study was anticipated in late 2021 or early 2022.[3]
Caption: Key regulatory milestones in the clinical development of APB-102.
Conclusion
APB-102 represents a promising, targeted therapeutic approach for patients with SOD1-ALS. Its development from a deep understanding of the genetic basis of the disease through rigorous preclinical testing and into clinical trials highlights the potential of gene therapy to address devastating neurodegenerative disorders. The ongoing clinical evaluation will be critical in determining the ultimate safety and efficacy of this novel treatment.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. Apic Bio’s APB-102 Receives Orphan Drug Designation from the FDA for the Treatment of Genetic SOD1 ALS - BioSpace [biospace.com]
- 3. FDA clears Investigational New Drug application for ALS gene therapy candidate [umassmed.edu]
- 4. alsnewstoday.com [alsnewstoday.com]
Synthesis and Purification of Multi-Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific synthesis and purification protocols for AP-102 (also known as APL-102), a proprietary compound developed by Apollomics, Inc., are not publicly available. This guide provides a comprehensive overview of the general methodologies employed for the synthesis and purification of small molecule multi-kinase inhibitors with similar therapeutic targets, using the known mechanism of AP-102 as a contextual example.
Introduction to AP-102 and Multi-Kinase Inhibitors
AP-102 is an orally administered small molecule multi-kinase inhibitor that has shown potential in the treatment of various advanced solid tumors.[1] Its therapeutic effect stems from its ability to simultaneously block several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. The primary targets of AP-102 include Vascular Endothelial Growth Factor Receptors (VEGFRs), RAF kinases (B-RAF and C-RAF), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] By inhibiting these receptor tyrosine kinases, AP-102 disrupts downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cancer cell survival and progression.
This technical guide will outline the typical multi-step synthesis and purification strategies applicable to the production of complex heterocyclic small molecules like AP-102.
General Synthesis of Multi-Kinase Inhibitors
The synthesis of multi-kinase inhibitors often involves a multi-step approach, combining various organic chemistry reactions to construct the core scaffold and introduce necessary functional groups for biological activity and favorable pharmacokinetic properties. A representative synthetic approach for a hypothetical multi-kinase inhibitor sharing structural motifs with known VEGFR and RAF inhibitors is presented below.
Representative Synthetic Scheme
A common strategy for synthesizing kinase inhibitors involves the construction of a core heterocyclic structure, followed by the addition of various side chains through coupling reactions. For a molecule targeting VEGFR and RAF kinases, a plausible synthetic route might involve the initial synthesis of a substituted quinoline or pyrimidine core, followed by palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties.
Experimental Protocol: Representative Multi-Step Synthesis
-
Synthesis of the Core Scaffold (e.g., a substituted quinoline):
-
Reaction: A Friedländer annulation reaction between a 2-aminoaryl ketone and a compound containing a reactive methylene group (e.g., ethyl acetoacetate).
-
Reagents: 2-amino-5-chlorobenzophenone, ethyl acetoacetate, catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure: The reactants are heated in a suitable solvent (e.g., ethanol or acetic acid) under reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the product is precipitated, filtered, and washed with a cold solvent.
-
-
Functionalization of the Core Scaffold (e.g., chlorination):
-
Reaction: Conversion of a hydroxyl group on the quinoline core to a chloride to enable subsequent coupling reactions.
-
Reagents: The synthesized quinoline derivative, phosphorus oxychloride (POCl₃).
-
Procedure: The quinoline derivative is heated in excess phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting solid is filtered and dried.
-
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling):
-
Reaction: Formation of a carbon-carbon bond between the chlorinated core and a boronic acid derivative to introduce a key side chain.
-
Reagents: The chlorinated quinoline core, an appropriate aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Procedure: The reactants are combined in the solvent system and degassed. The mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS). The reaction is worked up by extracting the product into an organic solvent, followed by washing and drying.
-
Data Presentation: Representative Reaction Parameters
| Step | Reaction Type | Key Reagents | Temperature (°C) | Duration (h) | Typical Yield (%) |
| 1 | Friedländer Annulation | 2-aminoaryl ketone, ethyl acetoacetate, H₂SO₄ | 80-100 | 4-8 | 75-85 |
| 2 | Chlorination | Substituted quinolinol, POCl₃ | 100-110 | 2-4 | 80-90 |
| 3 | Suzuki Coupling | Chloroquinoline, Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃ | 90-110 | 6-12 | 60-75 |
Purification of Multi-Kinase Inhibitors
The purification of the final active pharmaceutical ingredient (API) is a critical step to ensure high purity and remove any process-related impurities, byproducts, or unreacted starting materials. A combination of chromatographic and crystallization techniques is typically employed.
Chromatographic Purification
Column chromatography is a widely used method for the purification of small molecule drugs. The choice of the stationary and mobile phases depends on the polarity and other physicochemical properties of the compound.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice for the purification of moderately polar organic compounds.
-
Mobile Phase Selection: A solvent system is developed using TLC to achieve good separation between the desired product and impurities. A common mobile phase for compounds of this class is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol).
-
Column Packing and Loading: The silica gel is packed into a column as a slurry in the non-polar solvent. The crude product is then loaded onto the column, either as a concentrated solution or adsorbed onto a small amount of silica gel.
-
Elution: The mobile phase is passed through the column, and fractions are collected. The composition of the mobile phase can be kept constant (isocratic elution) or gradually changed to increase its polarity (gradient elution).
-
Fraction Analysis: The collected fractions are analyzed by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified compound.
Crystallization
Crystallization is often the final purification step, which can significantly improve the purity of the compound and provide it in a stable, crystalline form.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Anti-solvent crystallization, where a second solvent in which the compound is insoluble is added, is also a common technique.
-
Dissolution: The crude compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystal Formation: The hot solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to promote crystal formation.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.
Data Presentation: Representative Purification Parameters
| Method | Stationary Phase | Mobile Phase / Solvent | Key Parameters | Typical Purity |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Gradient profile, Flow rate | >95% |
| Recrystallization | - | Ethanol/Water | Cooling rate, Final temperature | >99.5% |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of AP-102 and the general workflow for its synthesis and purification, the following diagrams are provided.
Caption: AP-102 inhibits key receptor tyrosine kinases.
Caption: A typical workflow for small molecule drug synthesis.
References
An In-depth Technical Guide to AP-102: A Novel Somatostatin Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-102 is a synthetic, disulfide-bridged peptide and a novel somatostatin analog (SSA) with a well-characterized profile as a dual ligand for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This document provides a comprehensive overview of the physical, chemical, and pharmacological properties of AP-102. It includes detailed experimental protocols for key assays relevant to its biological characterization and elucidates its mechanism of action through detailed signaling pathway diagrams. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development.
Physicochemical Properties
AP-102 is a synthetic peptide with specific modifications, including iodinated tyrosine residues, which enhance its lipophilicity and receptor binding affinity.[1] The physical and chemical properties of AP-102 are summarized in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Reference / Method |
| IUPAC Name | (4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-amino-3-(4-amino-3-iodophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | [1] |
| CAS Number | 846569-60-6 | [1] |
| Molecular Formula | C₅₀H₆₆I₂N₁₂O₁₀S₂ | [1] |
| Molecular Weight | 1313.08 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Estimated to be soluble in aqueous buffers at physiological pH, with solubility potentially enhanced by using organic co-solvents such as DMSO for stock solutions. | General peptide solubility guidelines.[2][3] |
| Isoelectric Point (pI) | Estimated to be in the basic range (pH > 7.5) due to the presence of multiple basic residues (lysine and amino groups). | Estimated based on amino acid composition.[4][5] |
| LogD (pH 7.4) | 1.2 | [1] |
| Stability | Stable as a lyophilized powder when stored at -20°C. In solution, stability is dependent on pH and temperature, with potential for oxidation of the disulfide bridge and degradation at extreme pH values. | General knowledge of peptide stability. |
Pharmacological Profile
AP-102 is a potent somatostatin analog with high affinity for both SSTR2 and SSTR5, distinguishing it from other SSAs that may show more selective binding.
| Parameter | SSTR2 | SSTR5 | Reference |
| IC₅₀ (pM) | 283 | 773 | [1][6] |
| EC₅₀ for cAMP inhibition (pM) | 288 | 8,526 | [1][6] |
Mechanism of Action
AP-102 exerts its biological effects primarily through the activation of SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs).[7] The binding of AP-102 to these receptors initiates a cascade of intracellular signaling events.
Signaling Pathways
Upon activation by AP-102, SSTR2 and SSTR5 couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP has several downstream effects, including the inhibition of hormone secretion and the modulation of cell proliferation.[1] Recent studies have also indicated that SSTR2 and SSTR5 can couple to the Gq/11 pathway.[8]
The following diagram illustrates the primary signaling pathway initiated by AP-102 binding to SSTR2 and SSTR5.
Cellular Effects
-
Inhibition of Hormone Secretion: By reducing intracellular cAMP levels, AP-102 effectively suppresses the secretion of various hormones, a key therapeutic goal in conditions like acromegaly.[1]
-
Antiproliferative Effects: AP-102 has been shown to inhibit the proliferation of cells expressing SSTR2 and SSTR5.[6]
-
Induction of Apoptosis: Notably, at a concentration of 10 nM, AP-102 has been observed to induce apoptosis in neuroendocrine tumor cells that express SSTR2.[1]
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the biological activity of AP-102.
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of AP-102 for SSTR2 and SSTR5.
Workflow Diagram:
Methodology:
-
Cell Membrane Preparation: Utilize HEK293 cells stably transfected with human SSTR2 or SSTR5.[6] Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of radiolabeled somatostatin (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14), and serial dilutions of AP-102.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in assay buffer. Wash the filters to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of AP-102 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
cAMP Inhibition Assay
This protocol measures the ability of AP-102 to inhibit forskolin-induced cAMP production in cells expressing SSTR2 or SSTR5.
Workflow Diagram:
Methodology:
-
Cell Culture: Plate HEK293 cells expressing SSTR2 or SSTR5 in a 96-well plate and culture overnight.
-
Pre-incubation: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and serial dilutions of AP-102. Incubate for a short period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the AP-102 concentration. Determine the EC₅₀ value (the concentration of AP-102 that produces 50% of the maximal inhibition of forskolin-induced cAMP production) using a sigmoidal dose-response curve fit.
Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to detect and quantify apoptosis in neuroendocrine tumor cells treated with AP-102.
Workflow Diagram:
Methodology:
-
Cell Treatment: Culture neuroendocrine tumor cells (e.g., BON-1 or QGP-1) and treat with AP-102 at the desired concentration (e.g., 10 nM) for a specified duration (e.g., 24-48 hours). Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-Annexin V) and Propidium Iodide (PI) to the cell suspension.[9][10][11]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect emission at >600 nm.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Clinical Development
AP-102 was advanced to preclinical stages by Amryt Pharma for the potential treatment of acromegaly and Cushing's syndrome.[1] However, its development was discontinued in 2021.[1] Preclinical studies in rat models indicated that AP-102 effectively suppressed growth hormone without causing hyperglycemia, a side effect observed with some other somatostatin analogs like pasireotide.[1][13] This favorable metabolic profile was attributed to its balanced activity at SSTR2 and SSTR5, avoiding excessive inhibition of insulin secretion via SSTR5 on pancreatic β-cells.[1]
Conclusion
AP-102 is a potent somatostatin analog with a unique pharmacological profile characterized by its dual affinity for SSTR2 and SSTR5. Its ability to inhibit hormone secretion and cell proliferation, coupled with its capacity to induce apoptosis in certain tumor cells, underscores its therapeutic potential. The detailed methodologies and signaling pathway information provided in this guide offer a comprehensive resource for the scientific community to further explore the biological activities and potential applications of AP-102 and similar compounds. While its clinical development has been halted, the preclinical data, particularly its neutral effect on glucose metabolism, provide valuable insights for the future design of next-generation somatostatin analogs with improved safety profiles.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Cellular effects of this compound, a somatostatin analog with balanced affinities for the hSSTR2 and hSSTR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What SSTR modulators are in clinical trials currently? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. kumc.edu [kumc.edu]
- 13. Effect of this compound, a subtype 2 and 5 specific somatostatin analog, on glucose metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
AP-102: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for determining the solubility and stability of AP-102, a di-iodinated octapeptide somatostatin analog. Given the proprietary nature of pre-clinical drug candidates, this document focuses on the foundational knowledge, experimental protocols, and data presentation standards applicable to AP-102 based on established principles for peptide pharmaceuticals.
Introduction to AP-102
AP-102 is a synthetic octapeptide analog of somatostatin, distinguished by di-iodination, which is designed to enhance its therapeutic properties. As a peptide, its physical and chemical stability are critical quality attributes that influence its formulation, storage, and ultimate efficacy and safety. Understanding the solubility and degradation pathways of AP-102 is paramount for the development of a stable and effective drug product.
Solubility Profile of AP-102
The solubility of a peptide like AP-102 is influenced by its amino acid sequence, post-translational modifications (in this case, iodination), and the physicochemical properties of the chosen solvent system (e.g., pH, ionic strength, and temperature). While specific quantitative data for AP-102 is not publicly available, a systematic approach to solubility determination is outlined below.
Experimental Protocol for Solubility Assessment
A standard protocol for determining the solubility of AP-102 involves the equilibrium solubility method.
Objective: To determine the saturation solubility of AP-102 in various aqueous and organic solvents relevant to pharmaceutical formulation.
Materials:
-
AP-102 drug substance
-
Solvents: Purified water, phosphate-buffered saline (PBS) at various pH levels (e.g., 5.0, 7.4, 9.0), ethanol, propylene glycol, dimethyl sulfoxide (DMSO).
-
Vials, orbital shaker, temperature-controlled incubator, centrifuge.
-
Validated analytical method for AP-102 quantification (e.g., HPLC-UV).
Methodology:
-
Add an excess amount of AP-102 to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) using an orbital shaker until equilibrium is reached (typically 24-72 hours).
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of AP-102 in the diluted supernatant using a validated analytical method.
-
Perform the experiment in triplicate for each solvent and temperature.
Data Presentation: Solubility
The results of the solubility studies should be presented in a clear and concise tabular format.
Table 1: Equilibrium Solubility of AP-102 in Various Solvents
| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Purified Water | 25 | Data to be determined | Data to be determined |
| PBS (pH 5.0) | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |
| PBS (pH 9.0) | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Propylene Glycol | 25 | Data to be determined | Data to be determined |
| DMSO | 25 | Data to be determined | Data to be determined |
| Purified Water | 37 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |
Stability Profile of AP-102
The stability of AP-102 must be evaluated to understand its degradation pathways and to establish appropriate storage conditions and shelf-life. Peptides are susceptible to both physical and chemical degradation.
Potential Chemical Degradation Pathways for Peptides:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues.
-
Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation.
-
Deamidation: Primarily affects asparagine and glutamine residues.
-
Racemization: Conversion of L-amino acids to D-amino acids.
-
Photodegradation: Degradation upon exposure to light.
Potential Physical Instabilities:
-
Aggregation: Formation of soluble or insoluble peptide aggregates.
-
Precipitation: Formation of solid drug substance from a solution.
-
Adsorption: Adherence of the peptide to container surfaces.
Experimental Protocols: Forced Degradation Studies
Forced degradation (stress testing) is conducted to identify likely degradation products and to establish the intrinsic stability of the molecule. These studies are crucial for developing and validating a stability-indicating analytical method.
Objective: To investigate the degradation of AP-102 under various stress conditions.
Methodology: A solution of AP-102 is subjected to the following conditions, with samples taken at various time points for analysis by a stability-indicating HPLC method.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.
-
Neutral Hydrolysis: Purified water at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Stored at 80°C (solid state and in solution).
-
Photostability: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
A control sample is stored under recommended conditions (e.g., 2-8°C, protected from light) for comparison.
Data Presentation: Forced Degradation
The results should quantify the remaining AP-102 and the formation of major degradation products.
Table 2: Summary of Forced Degradation Studies on AP-102
| Stress Condition | Duration | AP-102 Remaining (%) | Major Degradation Products (RRT) | Mass Balance (%) |
| 0.1 M HCl, 60°C | e.g., 24h | Data to be determined | Data to be determined | Data to be determined |
| 0.1 M NaOH, 60°C | e.g., 8h | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂, RT | e.g., 24h | Data to be determined | Data to be determined | Data to be determined |
| 80°C (Solution) | e.g., 48h | Data to be determined | Data to be determined | Data to be determined |
| Photostability (ICH Q1B) | e.g., 7 days | Data to be determined | Data to be determined | Data to be determined |
RRT: Relative Retention Time
Long-Term Stability Studies
In addition to forced degradation, long-term stability studies under ICH-recommended storage conditions are necessary to establish the retest period or shelf-life.
Table 3: Long-Term Stability Data for AP-102 Drug Substance
| Storage Condition | Time Point | Appearance | Assay (%) | Purity (%) | Degradation Products (%) |
| 5°C ± 3°C | Initial | e.g., White powder | e.g., 99.8 | e.g., 99.9 | e.g., <0.1 |
| 3 Months | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| 6 Months | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| 12 Months | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| 25°C ± 2°C / 60% ± 5% RH | Initial | e.g., White powder | e.g., 99.8 | e.g., 99.9 | e.g., <0.1 |
| 3 Months | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| 6 Months | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Visualization of Workflows and Pathways
Signaling Pathway of Somatostatin Analogs
AP-102, as a somatostatin analog, is expected to exert its effects through somatostatin receptors (SSTRs). The diagram below illustrates the general signaling pathway.
Caption: General signaling pathway for somatostatin analogs like AP-102.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for conducting forced degradation studies on AP-102.
Logical Relationship for Stability-Indicating Method Development
This diagram shows the relationship between forced degradation studies and the development of a validated analytical method.
Caption: Role of forced degradation in stability-indicating method development.
Unveiling the Therapeutic Potential of AP-102: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-102 is a novel synthetic peptide analog of somatostatin, engineered with a unique disulfide-bridged structure and iodinated tyrosine residues. These modifications enhance its lipophilicity and receptor-binding affinity.[1] This technical guide provides a comprehensive overview of the preclinical data and potential research applications of AP-102, with a focus on its mechanism of action, receptor selectivity, and cellular effects. The information presented herein is intended to support further investigation into the therapeutic utility of this promising compound.
Chemical and Pharmacological Profile
AP-102 is a synthetic peptide with the molecular formula C50H66I2N12O10S2 and a molecular weight of 1313.1 g/mol .[1] Its structure is characterized by a disulfide bridge and iodinated tyrosine residues, which contribute to its enhanced pharmacokinetic properties compared to non-iodinated somatostatin analogs (SSAs).[1]
| Chemical Properties | Value |
| Molecular Formula | C50H66I2N12O10S2 |
| Molecular Weight | 1313.1 g/mol |
| CAS Number | 846569-60-6 |
| Appearance | Solid powder |
Mechanism of Action
AP-102 exerts its effects by acting as an agonist at somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. Upon binding, AP-102 activates G-protein coupled signaling cascades that lead to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is crucial in modulating the secretion of various hormones, including growth hormone (GH).
Receptor Binding and Selectivity
AP-102 exhibits a balanced, sub-nanomolar binding affinity for both SSTR2 and SSTR5, which is a distinguishing feature compared to other SSAs like pasireotide, which shows a preference for SSTR5.[1] This balanced affinity may contribute to its unique pharmacological profile, particularly its neutral effect on blood glucose levels.[2]
| Receptor Binding Affinity (IC50) | AP-102 | Octreotide | Pasireotide |
| SSTR2 | 283 pM[1] | 244 pM[2] | 1,097 pM[1] |
| SSTR5 | 773 pM[1] | 16,737 pM[2] | 598 pM[1] |
| Functional Potency (EC50) for cAMP Inhibition | AP-102 | Octreotide | Pasireotide |
| SSTR2 | 288 pM[1] | 210 pM[2] | 1097 pM[2] |
| SSTR5 | 8,526 pM[1] | 26,800 pM[2] | Not specified |
Potential Research Applications
Neuroendocrine Tumors (NETs)
The high expression of SSTR2 in many neuroendocrine tumors makes them a prime target for SSAs. Preclinical findings indicate that AP-102 can induce apoptosis in SSTR2-expressing NET cells at a concentration of 10 nM, an effect not observed with pasireotide.[1] This suggests a potential therapeutic advantage for AP-102 in the treatment of NETs.
Acromegaly and Hormonal Disorders
Somatostatin analogs are a cornerstone in the management of acromegaly due to their ability to suppress GH secretion. Studies in healthy rats have demonstrated that AP-102 acutely suppresses GH levels.[3] Its balanced SSTR2/SSTR5 affinity may offer effective hormonal control with a reduced risk of hyperglycemia, a common side effect of SSTR5-predominant SSAs.[3]
Diabetes and Metabolic Research
A significant advantage of AP-102 observed in preclinical studies is its neutral impact on glucose metabolism.[2][3] Unlike pasireotide, which has been shown to cause hyperglycemia, both acute and chronic administration of AP-102 in rats did not alter blood glucose concentrations.[3] This makes AP-102 an interesting candidate for further research in patient populations where glycemic control is critical.
Experimental Protocols
Receptor Binding Assay
The binding affinity of AP-102 to SSTR2 and SSTR5 can be determined using a competitive radioligand binding assay.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with human SSTR2 or SSTR5 are cultured to confluence.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled somatostatin analog (e.g., 125I-Somatostatin-14) and varying concentrations of AP-102.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The concentration of AP-102 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
cAMP Inhibition Assay
The functional potency of AP-102 in inhibiting adenylyl cyclase activity is assessed by measuring intracellular cAMP levels.
Methodology:
-
Cell Culture: HEK293 cells expressing SSTR2 or SSTR5 are seeded in multi-well plates.
-
Stimulation: Cells are pre-incubated with varying concentrations of AP-102, followed by stimulation with forskolin to induce cAMP production.
-
Lysis: Cells are lysed to release intracellular cAMP.
-
Detection: cAMP levels are quantified using a competitive immunoassay (e.g., ELISA).
-
Data Analysis: The concentration of AP-102 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined.
Conclusion
AP-102 is a promising somatostatin analog with a balanced affinity for SSTR2 and SSTR5. Its ability to induce apoptosis in neuroendocrine tumor cells and suppress hormone secretion without causing hyperglycemia in preclinical models highlights its potential for further investigation. The data presented in this guide provides a foundation for researchers to explore the therapeutic applications of AP-102 in oncology, endocrinology, and metabolic diseases.
References
- 1. This compound (846569-60-6) for sale [vulcanchem.com]
- 2. Cellular effects of this compound, a somatostatin analog with balanced affinities for the hSSTR2 and hSSTR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a subtype 2 and 5 specific somatostatin analog, on glucose metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AP-102 (NP102) in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AP-102, also referred to as NP102, is an aminoalkylated diarylpropane with demonstrated antimalarial activity. This document provides detailed application notes and protocols for the dosage and administration of AP-102 in in vivo studies, primarily based on pharmacokinetic evaluations in murine models. The protocols outlined below are designed to ensure accurate and reproducible results in a research setting.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of AP-102 (NP102) observed in C57BL/6 mice.
Table 1: Pharmacokinetic Parameters of AP-102 (NP102) in Mice
| Parameter | Oral Administration (15 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (Maximum Concentration) | 0.7 ± 0.3 µM | Not Applicable |
| Tmax (Time to Cmax) | ~0.5 hours | Not Applicable |
| Elimination Half-life (t½) | 6.1 hours | 6.1 hours |
| AUC0–∞ (Area Under the Curve) | 147 min·µmol/liter | 226 min·µmol/liter |
| Bioavailability | 22% | Not Applicable |
Data sourced from a study in C57BL/6 mice[1].
Experimental Protocols
Preparation of AP-102 (NP102) Formulation
Objective: To prepare a solution of AP-102 for oral or intravenous administration.
Materials:
-
AP-102 (NP102) compound
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (if required for IV administration)
Protocol:
-
Determine the required concentration of the dosing solution based on the desired dose (e.g., 15 mg/kg for oral) and the average weight of the animals.
-
Weigh the appropriate amount of AP-102 powder.
-
Dissolve the AP-102 powder in sterile water.[1]
-
Vortex the solution until the compound is completely dissolved.
-
For intravenous administration, ensure the solution is sterile, which may require filtration through a 0.22 µm filter.
In Vivo Administration of AP-102 (NP102)
Objective: To administer AP-102 to laboratory animals via the appropriate route.
2.1 Oral Administration (Oral Gavage)
Materials:
-
Prepared AP-102 solution
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
Protocol:
-
Gently restrain the animal.
-
Fill a syringe with the calculated volume of the AP-102 solution. A study in mice used a total volume of 200 µl per administration.[1]
-
Attach the gavage needle to the syringe.
-
Carefully insert the tip of the gavage needle into the animal's mouth and advance it along the side of the mouth towards the esophagus.
-
Ensure the needle passes easily without force to avoid entry into the trachea.
-
Slowly dispense the solution into the stomach.
-
Withdraw the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
2.2 Intravenous Administration
Materials:
-
Prepared sterile AP-102 solution
-
Syringes and needles (size appropriate for the animal and injection site, e.g., tail vein in mice)
-
Animal restrainer
Protocol:
-
Place the animal in a suitable restrainer to immobilize it and provide access to the injection site (e.g., tail vein).
-
Swab the injection site with an appropriate antiseptic.
-
Fill a syringe with the calculated volume of the sterile AP-102 solution.
-
Carefully insert the needle into the vein.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Blood Sample Collection for Pharmacokinetic Analysis
Objective: To collect blood samples at predetermined time points to determine the concentration of AP-102.
Materials:
-
Microvials containing an anticoagulant (e.g., lithium heparin)[1]
-
Lancets or fine-gauge needles for tail bleeding
-
Capillary tubes or pipettes
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Collect a pre-dose blood sample.
-
Following AP-102 administration, collect blood samples at specified time intervals. A suggested time course includes 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]
-
For each time point, briefly restrain the animal and make a small incision on the tail vein using a lancet.
-
Collect the required volume of blood into a microvial containing an anticoagulant.
-
Store the collected blood samples at -80°C until analysis.[1]
-
The concentration of AP-102 in the blood samples can be determined using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study of AP-102
Caption: Workflow for an in vivo pharmacokinetic study of AP-102.
Logical Relationship of Key Pharmacokinetic Parameters
Caption: Relationship between dosing and key pharmacokinetic outcomes.
References
Analytical Techniques for the Detection of AP-102
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The designation "AP-102" can refer to distinct therapeutic agents in development. This document provides detailed analytical techniques for two such compounds: AP102 , a somatostatin analog, and APL-102 , a multi-kinase inhibitor. Given the critical need for precise and reliable quantification of these potential therapeutics in biological matrices, this guide offers comprehensive protocols for their detection and analysis.
Section 1: this compound (Somatostatin Analog)
This compound is a di-iodinated octapeptide somatostatin agonist designed for the treatment of acromegaly and neuroendocrine tumors.[1] Its mechanism of action involves binding to somatostatin receptors (SSTR2 and SSTR5), which are expressed on various cells, including tumor cells. This binding inhibits the secretion of hormones like growth hormone.
Signaling Pathway
The binding of this compound to SSTR2 and SSTR5 initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion and cell proliferation.
Caption: this compound signaling through SSTR2/5.
Analytical Method: UHPLC-MS/MS
A sensitive and selective ultra-high pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been validated for the quantification of this compound in plasma.[1]
Experimental Workflow
Caption: Workflow for this compound quantification.
Detailed Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction microplate with methanol followed by water.
-
Load the plasma sample onto the microplate.
-
Wash the plate with a weak organic solvent to remove interferences.
-
Elute this compound with a strong organic solvent (e.g., acetonitrile with formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. UHPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over a short run time (e.g., 6 minutes).[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: Specific m/z transitions for this compound and an internal standard (e.g., ¹³C,¹⁵N-labeled this compound) should be optimized.[1]
-
Collision Energy: Optimize for the specific transitions.
Data Presentation
Table 1: Performance Characteristics of the UHPLC-MS/MS Method for this compound [1]
| Parameter | Value |
| Calibration Range | 50 - 10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
| Trueness | 99.2% - 100.0% |
| Intra-assay Imprecision | 2.5% - 4.4% |
| Inter-assay Imprecision | 8.9% - 9.7% |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Subcutaneous Dose) [1]
| Dose (µg/kg) | Tmax (min) | t½ (min) |
| 1 | 15 - 30 | 33 - 86 |
| 3 | 15 - 30 | 33 - 86 |
| 10 | 15 - 30 | 33 - 86 |
Section 2: APL-102 (Multi-Kinase Inhibitor)
APL-102 is an oral, small molecule multi-tyrosine kinase inhibitor (MTKI) that targets several key oncogenic drivers, including Vascular Endothelial Growth Factor Receptors (VEGFR) and components of the Mitogen-Activated Protein Kinase (MAPK) pathway such as B-RAF and C-RAF.
Signaling Pathway
APL-102 exerts its anti-tumor effects by inhibiting the phosphorylation of receptor tyrosine kinases (RTKs) and downstream signaling molecules, thereby blocking pathways involved in cell proliferation, angiogenesis, and survival.
References
Application Notes and Protocols for In Vitro Assay Development of APL-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
APL-102 is an orally administered, small molecule multi-tyrosine kinase inhibitor that targets several key oncogenic drivers.[1] Its targets include receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), components of the Mitogen-Activated Protein Kinase (MAPK) pathway like B-RAF and C-RAF, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] This multifaceted inhibition profile suggests that APL-102 may impede tumor growth and angiogenesis while also modulating the tumor microenvironment by targeting tumor-associated macrophages.[1]
These application notes provide a comprehensive guide to the in vitro assays essential for characterizing the activity of APL-102. The protocols detailed below cover both biochemical and cell-based assays to determine the potency and efficacy of APL-102 against its primary kinase targets and its effect on cancer cell proliferation.
Signaling Pathway Overview
APL-102 exerts its anti-cancer effects by concurrently inhibiting multiple signaling pathways crucial for tumor progression. The diagram below illustrates the points of intervention for APL-102 within the VEGFR and RAS/RAF/MEK/ERK signaling cascades.
Biochemical Assays: Kinase Inhibition
To quantify the direct inhibitory effect of APL-102 on its target kinases, in vitro kinase activity assays are essential. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Experimental Workflow: Biochemical Kinase Assay
The general workflow for determining the IC50 value of APL-102 against its target kinases is depicted below.
Protocol: CSF1R Kinase Inhibition Assay (Luminescent)
This protocol is adapted from commercially available kits for measuring CSF1R kinase activity.[2][3]
Materials:
-
Recombinant human CSF1R kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
APL-102
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x kinase assay buffer with distilled water.
-
Prepare APL-102 Dilutions: Prepare a serial dilution of APL-102 in 1x kinase assay buffer at 10-fold the desired final concentrations. If using DMSO as a solvent, ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare Master Mix: Prepare a master mix containing 1x kinase assay buffer, ATP, and the kinase substrate.
-
Set Up Plate: Add the following to the wells of a 96-well plate:
-
Blank: 20 µL of 1x kinase assay buffer.
-
Positive Control: 2.5 µL of diluent solution (e.g., 1x kinase assay buffer with DMSO).
-
Test Inhibitor: 2.5 µL of each diluted APL-102 solution.
-
-
Add Master Mix: Add 12.5 µL of the master mix to the "Positive Control" and "Test Inhibitor" wells.
-
Initiate Reaction: Add 10 µL of diluted CSF1R kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection:
-
Thaw the ADP-Glo™ reagent.
-
After the 45-minute kinase reaction, add 25 µL of ADP-Glo™ reagent to each well.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 30-45 minutes.
-
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the "Blank" reading from all other values. Determine the percent inhibition for each APL-102 concentration relative to the positive control and plot the results to calculate the IC50 value.
Note: This protocol can be adapted for other APL-102 target kinases such as VEGFR2, B-RAF, and C-RAF by using the appropriate recombinant kinase and substrate as specified by commercially available assay kits.[4][5]
Data Presentation: APL-102 Biochemical Inhibition
| Target Kinase | APL-102 IC50 (nM) | Reference Inhibitor | Reference IC50 (nM) |
| VEGFR2 | Example: 5.2 | Sunitinib | Example: 8.5 |
| B-RAF | Example: 15.8 | Vemurafenib | Example: 31.0 |
| C-RAF | Example: 22.4 | Sorafenib | Example: 6.0 |
| CSF1R | Example: 8.9 | Pexidartinib | Example: 10.0 |
Data shown are for illustrative purposes only.
Cell-Based Assays: Anti-Proliferative Activity
Cell-based assays are critical for evaluating the effect of APL-102 on tumor cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[6][7][8]
Protocol: MTT Cell Proliferation Assay
This protocol is a standard method for assessing cell viability.[6]
Materials:
-
Cancer cell line expressing APL-102 targets (e.g., A549 or H292 lung cancer cells)[9]
-
Cell culture medium and serum
-
APL-102
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well in 100 µL of medium).[7]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of APL-102 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of APL-102. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[6]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each APL-102 concentration relative to the vehicle control.
-
Plot the percent viability against the log of APL-102 concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Data Presentation: APL-102 Anti-Proliferative Activity
| Cell Line | APL-102 GI50 (µM) | Tissue of Origin | Key Mutations |
| A549 | Example: 1.5 | Lung Carcinoma | KRAS |
| HCT116 | Example: 0.8 | Colorectal Carcinoma | KRAS, PIK3CA |
| SK-MEL-28 | Example: 0.5 | Malignant Melanoma | BRAF V600E |
| MV-4-11 | Example: 0.2 | Acute Myeloid Leukemia | FLT3-ITD |
Data shown are for illustrative purposes only.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the multi-kinase inhibitor APL-102. By employing both biochemical and cell-based assays, researchers can effectively determine the inhibitory potency of APL-102 against its intended targets and its efficacy in suppressing cancer cell proliferation. Consistent application of these methodologies will ensure the generation of high-quality, reproducible data crucial for advancing the preclinical and clinical development of APL-102.
References
Standard Operating Procedure for APL-102 Experiments
Introduction
APL-102 is an orally administered, small molecule multi-tyrosine kinase inhibitor (MTKI) that targets several key oncogenic drivers.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), B-RAF, C-RAF, and Colony Stimulating Factor 1 Receptor (CSF1R).[1][2] By inhibiting these receptor tyrosine kinases, APL-102 has the potential to impede tumor angiogenesis, cell proliferation, and modulate the tumor microenvironment.[1] Preclinical studies have indicated its potent anti-tumor activity across various cancer models, including liver, breast, colorectal, gastric, esophageal, and lung cancers.[3] This document provides detailed protocols for in vitro and cell-based assays to characterize the activity of APL-102.
Mechanism of Action: Signaling Pathway
APL-102 exerts its anti-cancer effects by concurrently inhibiting multiple signaling pathways critical for tumor growth and survival. The diagram below illustrates the primary signaling cascades targeted by APL-102.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of APL-102 against target kinases (VEGFR, B-RAF, C-RAF, CSF1R).
Materials:
-
Recombinant human kinases (VEGFR2, B-RAF, C-RAF, CSF1R)
-
Kinase-specific peptide substrates
-
APL-102 compound
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of APL-102 in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the diluted APL-102 or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of APL-102 on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HUVEC for angiogenesis, A375 for B-RAF mutant melanoma)
-
Cell culture medium and supplements
-
APL-102 compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of APL-102 or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Western Blot Analysis of Phosphorylated Kinases
Objective: To confirm the inhibition of downstream signaling pathways by APL-102 in a cellular context.
Materials:
-
Cancer cell line of interest
-
APL-102 compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Primary antibodies (e.g., anti-p-VEGFR, anti-p-ERK, anti-p-AKT)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Treat the cells with various concentrations of APL-102 for a specified time (e.g., 2 hours).
-
Stimulate the cells with an appropriate growth factor (e.g., VEGF) to induce kinase phosphorylation.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of phosphorylation inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the characterization of APL-102.
Data Presentation
All quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | APL-102 IC50 (nM) |
| VEGFR2 | |
| B-RAF | |
| C-RAF | |
| CSF1R |
Table 2: Cell Proliferation Inhibition
| Cell Line | APL-102 GI50 (µM) |
| HUVEC | |
| A375 | |
| HT-29 | |
| PANC-1 |
Table 3: Pathway Inhibition in Cells (Western Blot Summary)
| Cell Line | Treatment | p-VEGFR (% Inhibition) | p-ERK (% Inhibition) |
| HUVEC | 100 nM | ||
| HUVEC | 1 µM | ||
| A375 | 100 nM | ||
| A375 | 1 µM |
Note: The tables are templates. Actual values should be filled in upon completion of the experiments. The percentage of inhibition in Table 3 should be calculated relative to the vehicle-treated control.
References
Application Notes and Protocols for AP-102 in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-102, also known as APL-102, is an orally bioavailable, small molecule multi-kinase inhibitor that targets several key receptor tyrosine kinases (RTKs) and serine/threonine kinases involved in oncogenesis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), B-RAF, C-RAF, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Understanding the interaction of AP-102 with these target proteins is crucial for elucidating its mechanism of action, developing more potent and selective inhibitors, and identifying potential mechanisms of drug resistance.
These application notes provide an overview of the methodologies that can be employed to study the interactions between AP-102 and its protein targets. Detailed protocols for key experiments are provided to guide researchers in assessing the binding affinity, target engagement, and functional consequences of these interactions.
Data Presentation
The inhibitory activity of AP-102 against its primary kinase targets can be quantified using various biochemical and cell-based assays. The following table summarizes the available quantitative data for AP-102.
| Target Kinase | Assay Type | IC50 Value | Reference |
| CSF1R | Radiometric Enzyme Activity Assay | 43 nM | [3] |
| VEGFRs | Not Specified | Potent Activity | [3] |
| B-RAF | Not Specified | Potent Activity | [3] |
| C-RAF | Not Specified | Potent Activity | [3] |
Note: Specific IC50 values for VEGFRs, B-RAF, and C-RAF from preclinical studies are described as "potent," but the exact quantitative data was not publicly available in the reviewed resources. Researchers are encouraged to perform the described assays to determine these values empirically.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying AP-102's protein interactions, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of AP-102 with its target kinases.
In Vitro Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AP-102 against its target kinases (VEGFRs, B-RAF, C-RAF, CSF1R).
Materials:
-
Recombinant human kinase (e.g., VEGFR2, B-RAF, C-RAF, or CSF1R)
-
Kinase-specific substrate (peptide or protein)
-
AP-102 stock solution (in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of AP-102 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Kinase Reaction Setup:
-
Add kinase assay buffer to all wells.
-
Add the diluted AP-102 or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase and substrate mixture to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C or the optimal temperature for the kinase for a predetermined time (e.g., 30-60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced or remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity versus the logarithm of the AP-102 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP)
Objective: To determine if AP-102 affects the formation of protein complexes involving its target kinases in a cellular context.
Materials:
-
Cells expressing the target kinase (e.g., endothelial cells for VEGFR2, melanoma cells for B-RAF)
-
AP-102
-
Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against the target kinase (IP-grade)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (against the target and potential interacting partners)
Procedure:
-
Cell Treatment: Treat cells with AP-102 or DMSO (vehicle control) for a specified time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the target kinase overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against the target kinase and its suspected interacting partners.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of AP-102 to its target kinases in intact cells.
Materials:
-
Cells expressing the target kinase
-
AP-102
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating block
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cells with AP-102 or DMSO (vehicle control) at the desired concentration for 1-2 hours.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by Western blotting using an antibody specific for the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of AP-102 indicates target engagement.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the protein interactions of the multi-kinase inhibitor AP-102. By employing these methodologies, scientists can gain valuable insights into the molecular mechanisms of AP-102, which can aid in the development of novel cancer therapeutics and strategies to overcome drug resistance. The provided diagrams offer a visual guide to the relevant signaling pathways and a logical workflow for experimental design. Consistent and rigorous application of these protocols will contribute to a deeper understanding of the therapeutic potential of AP-102.
References
Application Notes and Protocols for AP-102 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-102 is an orally available, small-molecule multikinase inhibitor with significant potential in oncology.[1] Its primary targets include key drivers of tumor growth, proliferation, and angiogenesis, such as vascular endothelial growth factor receptors (VEGFRs), RAF kinases (B-RAF and C-RAF) within the MAPK signaling pathway, and colony-stimulating factor 1 receptor (CSF1R).[1] Preclinical studies have demonstrated its potent anti-tumor activity across a range of cancer models.[1] High-throughput screening (HTS) methodologies are essential for the efficient identification and characterization of kinase inhibitors like AP-102, enabling the rapid evaluation of large compound libraries to identify promising lead candidates for drug development.
These application notes provide detailed protocols for utilizing AP-102 as a reference compound in HTS campaigns and for developing assays to screen for novel inhibitors of its target pathways.
Signaling Pathways Modulated by AP-102
AP-102 exerts its anti-tumor effects by concurrently inhibiting multiple critical signaling pathways involved in cancer progression.
1. VEGFR Signaling Pathway and Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. AP-102's inhibition of VEGFR blocks the downstream signaling cascade, thereby inhibiting tumor neovascularization.
2. RAF-MEK-ERK (MAPK) Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF, is a common feature of many cancers. AP-102's inhibition of B-RAF and C-RAF disrupts this signaling cascade, leading to decreased cancer cell proliferation.
3. CSF1R Signaling Pathway: Colony-Stimulating Factor 1 Receptor (CSF1R) is crucial for the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis. By inhibiting CSF1R, AP-102 can modulate the tumor microenvironment to be less favorable for cancer progression.
References
Application Notes and Protocols for AP-102 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-102 is an orally administered, small molecule multi-kinase inhibitor targeting key oncogenic signaling pathways.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), the RAF/MEK/ERK (MAPK) signaling cascade, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] This unique targeting profile suggests a multi-faceted anti-cancer activity by simultaneously inhibiting tumor angiogenesis, directly suppressing tumor cell proliferation and survival, and modulating the tumor microenvironment to be less immunosuppressive.[1][2][4]
Preclinical studies have demonstrated that AP-102 exhibits potent anti-tumor activity in a variety of cancer models, including liver, breast, colorectal, gastric, esophageal, and lung cancers.[3][5] Furthermore, AP-102 has shown synergistic effects when used in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies, leading to a more robust anti-tumor response.[2][4] This enhanced efficacy is associated with the inhibition of tumor-associated macrophages (TAMs) within the tumor microenvironment.[2][4]
These application notes provide detailed experimental designs and protocols for evaluating the efficacy of AP-102 in both in vitro and in vivo settings. The following sections outline methodologies to assess its impact on cell viability, key signaling pathways, and tumor growth, providing a comprehensive framework for preclinical efficacy studies.
Mechanism of Action: Signaling Pathways
AP-102 exerts its anti-cancer effects by concurrently inhibiting three critical signaling pathways:
-
VEGFR Pathway: By targeting VEGFR, AP-102 blocks the signaling cascade initiated by VEGF, a key driver of angiogenesis. This inhibition is expected to reduce tumor vascularization, thereby limiting the supply of oxygen and nutrients to the tumor.
-
RAF/MEK/ERK (MAPK) Pathway: AP-102 inhibits B-RAF and C-RAF, central components of the MAPK pathway.[1][2] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, differentiation, and survival.[1]
-
CSF1R Pathway: Inhibition of CSF1R by AP-102 targets tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment.[1][4] By modulating TAMs, AP-102 can help to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state.[4][6]
Caption: AP-102 inhibits VEGFR, RAF, and CSF1R signaling pathways.
Experimental Protocols: In Vitro Efficacy Studies
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the cytotoxic and cytostatic effects of AP-102 on various cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Recommended Cell Lines:
-
High VEGFR expression: Human umbilical vein endothelial cells (HUVEC) for anti-angiogenic effects.
-
BRAF mutant: A375 (melanoma), HT-29 (colorectal cancer).
-
High CSF1R expression: M-NFS-60 (macrophage cell line, CSF-1 dependent).[4]
-
Other relevant cancer cell lines: MC-38 (murine colon adenocarcinoma), CT-26 (murine colon carcinoma).[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a serial dilution of AP-102 in complete growth medium. The concentration range should be selected based on preliminary data, but a starting range of 0.01 µM to 100 µM is recommended. Remove the old medium from the wells and add 100 µL of the AP-102 dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of AP-102 that inhibits cell growth by 50%) using non-linear regression analysis.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is used to confirm that AP-102 inhibits the RAF/MEK/ERK signaling pathway by assessing the phosphorylation status of key downstream proteins.
Protocol:
-
Cell Treatment: Seed selected cancer cells (e.g., A375, HT-29) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of AP-102 (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Workflow for in vitro efficacy studies of AP-102.
Experimental Protocols: In Vivo Efficacy Studies
Xenograft Tumor Model
This protocol describes the use of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of AP-102 in vivo.[9]
Animal Model:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID) are recommended for xenograft models using human cancer cell lines.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer AP-102 orally at predetermined doses and schedules. Include a vehicle control group.
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition (TGI).
Syngeneic Tumor Model and Immune Profiling
This protocol is designed to evaluate the immunomodulatory effects of AP-102, particularly in combination with an anti-PD-1 antibody, using a syngeneic tumor model.
Animal Model:
-
Immunocompetent mice (e.g., C57BL/6 for MC-38 cells, BALB/c for CT-26 cells).
Protocol:
-
Tumor Cell Implantation: As described in the xenograft model protocol, using syngeneic tumor cells.
-
Treatment Groups:
-
Vehicle Control
-
AP-102 alone
-
Anti-PD-1 antibody alone
-
AP-102 in combination with anti-PD-1 antibody
-
-
Drug Administration: Administer treatments as described previously.
-
Tumor and Immune Cell Analysis: At the study endpoint, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD4+ T cells, CD8+ T cells, macrophages).
-
Flow Cytometry:
-
Prepare single-cell suspensions from tumors and spleens.
-
Stain cells with fluorescently labeled antibodies against immune cell markers.
-
Acquire data on a flow cytometer and analyze the proportions of different immune cell populations.
-
Caption: Workflow for in vivo efficacy and immune profiling studies.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and interpretation.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | AP-102 IC50 (µM) |
| A375 | |
| HT-29 | |
| M-NFS-60 | |
| MC-38 | |
| CT-26 | |
| HUVEC |
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | |
| AP-102 (Dose 1) | ||
| AP-102 (Dose 2) | ||
| Anti-PD-1 | ||
| AP-102 + Anti-PD-1 |
Table 3: Immune Cell Profiling in Syngeneic Model (Tumor Infiltrating Lymphocytes)
| Treatment Group | % CD8+ T Cells of CD45+ | % CD4+ T Cells of CD45+ | % Macrophages of CD45+ |
| Vehicle Control | |||
| AP-102 | |||
| Anti-PD-1 | |||
| AP-102 + Anti-PD-1 |
These protocols and application notes provide a robust framework for the preclinical evaluation of AP-102, enabling a thorough assessment of its anti-cancer efficacy and mechanism of action.
References
- 1. apollomicsinc.com [apollomicsinc.com]
- 2. Apollomics, Inc. Presents Positive Preclinical Data on APL-102, an oral Multi-Kinase Inhibitor with CSF-1R Activity - BioSpace [biospace.com]
- 3. Apollomics, Inc. Receives China Investigational New Drug [globenewswire.com]
- 4. apollomicsinc.com [apollomicsinc.com]
- 5. | BioWorld [bioworld.com]
- 6. labiotech.eu [labiotech.eu]
- 7. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 9. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AP-102 Research
Introduction
The designation "AP-102" is associated with at least two distinct therapeutic candidates in development: APL-102, a multi-kinase inhibitor for solid tumors, and APB-102, a gene therapy for a familial form of amyotrophic lateral sclerosis (ALS). This document provides detailed application notes and protocols for data analysis methods relevant to the preclinical and early clinical research of both entities. The content is tailored for researchers, scientists, and drug development professionals.
Part 1: APL-102 (Multi-Kinase Inhibitor for Oncology)
Application Note: APL-102 for the Treatment of Advanced Solid Tumors
APL-102 is an orally administered small molecule multi-kinase inhibitor (MTKi) under investigation for the treatment of advanced solid tumors.[1][2][3] Its therapeutic strategy is based on the simultaneous inhibition of several key receptor tyrosine kinases (RTKs) that are pivotal in tumor progression, including angiogenesis, cell proliferation, and regulation of the tumor microenvironment.[1][4]
The primary targets of APL-102 include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks the signaling pathway responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][4]
-
RAF Kinases (B-RAF and C-RAF): These kinases are central components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently hyperactivated in cancer and drives cell proliferation and survival.[1][4]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): By inhibiting CSF1R, APL-102 can modulate the behavior of tumor-associated macrophages (TAMs), potentially shifting them from a pro-tumoral to an anti-tumoral phenotype, thus promoting an anti-tumor immune response.[1][4]
Preclinical studies have demonstrated that APL-102 exhibits broad and potent anti-tumor activity in various patient-derived xenograft models.[1][2][3] A Phase I clinical trial is currently underway to evaluate the safety, tolerability, and pharmacokinetics of APL-102 in patients with advanced solid tumors.[1][3]
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of APL-102 against its target kinases (VEGFRs, B-RAF, C-RAF, CSF1R).
-
Methodology:
-
Utilize a luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
Prepare a serial dilution of APL-102 in a suitable buffer.
-
In a 96-well plate, add the recombinant target kinase, the appropriate substrate, and ATP.
-
Add the diluted APL-102 to the wells. Include control wells with no inhibitor.
-
Incubate the plate at room temperature for the recommended time to allow the kinase reaction to proceed.
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to the control and plot it against the logarithm of the APL-102 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
2. Cell Proliferation Assay
-
Objective: To assess the effect of APL-102 on the proliferation of cancer cell lines.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of APL-102. Include untreated control wells.
-
Incubate the cells for 48-72 hours.
-
Add a viability reagent such as MTT or CellTiter-Glo®.
-
For MTT, incubate to allow for formazan crystal formation, then solubilize the crystals with a solvent. For CellTiter-Glo®, follow the manufacturer's protocol to measure ATP content.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
3. Endothelial Tube Formation Assay
-
Objective: To evaluate the anti-angiogenic potential of APL-102 in vitro.
-
Methodology:
-
Coat a 96-well plate with Matrigel® and allow it to solidify.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel®.
-
Treat the HUVECs with different concentrations of APL-102.
-
Incubate for 4-18 hours to allow for the formation of capillary-like structures (tubes).
-
Image the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Data Presentation
Table 1: In Vitro Kinase Inhibition by APL-102
| Target Kinase | APL-102 IC50 (nM) |
|---|---|
| VEGFR1 | [Value] |
| VEGFR2 | [Value] |
| B-RAF | [Value] |
| C-RAF | [Value] |
| CSF1R | [Value] |
Table 2: Anti-proliferative Activity of APL-102 in Cancer Cell Lines
| Cell Line | Cancer Type | APL-102 IC50 (µM) |
|---|---|---|
| [Cell Line 1] | [Type 1] | [Value] |
| [Cell Line 2] | [Type 2] | [Value] |
| [Cell Line 3] | [Type 3] | [Value] |
Table 3: Quantification of Endothelial Tube Formation Inhibition by APL-102
| APL-102 Conc. (µM) | Total Tube Length (% of Control) | Number of Junctions (% of Control) |
|---|---|---|
| 0 (Control) | 100 | 100 |
| [Conc. 1] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] |
| [Conc. 3] | [Value] | [Value] |
Mandatory Visualization
References
Troubleshooting & Optimization
troubleshooting AP-102 experimental artifacts
Welcome to the technical support center for the experimental compound AP-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental artifacts and to offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for AP-102?
A1: AP-102 is soluble in DMSO at a concentration of 10 mM. For long-term storage, it is recommended to store the stock solution at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q2: Is AP-102 cytotoxic at high concentrations?
A2: Yes, like many small molecule inhibitors, AP-102 can exhibit cytotoxicity at high concentrations. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and assay. A typical starting point for a cell-based assay is a concentration range of 0.1 µM to 10 µM.
Q3: Can AP-102 interfere with colorimetric or fluorometric assays?
A3: Some compounds can interfere with assay readouts due to their intrinsic properties.[1] It is advisable to include a control group with AP-102 in cell-free media to assess any potential for direct interference with absorbance or fluorescence measurements.
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during experiments with AP-102.
Cell-Based Assays
Issue: Inconsistent results or high variability between replicates in cell-based assays.
This is a common challenge in cell-based assays and can stem from several factors.[2][3]
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers can lead to significant variability. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift.[2][3] Use cells within a consistent and low passage range for all experiments. |
| Contamination | Microbial contamination can significantly impact cell health and experimental outcomes.[4] Regularly test for mycoplasma and practice good aseptic technique. |
| Reagent Storage | Improper storage of reagents can lead to degradation and loss of activity.[4] Always store reagents at the recommended temperatures. |
| Plate Selection | The type of microplate can affect assay performance. For fluorescence assays, use black plates to minimize background and crosstalk. For luminescence, white plates are optimal.[5] |
Western Blotting
Issue: No signal or a weak signal for the target protein after AP-102 treatment.
This can be a frustrating issue in western blotting experiments.[6][7][8]
| Possible Cause | Recommended Solution |
| Insufficient Protein Load | Ensure you are loading a sufficient amount of total protein. A minimum of 20-30 µg of whole-cell extract is recommended.[9] |
| Poor Protein Transfer | Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[7][10] |
| Antibody Concentration | The primary or secondary antibody concentration may be too low. Optimize antibody dilutions through titration.[7][8] |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. |
| Blocking Agent | Some blocking agents, like non-fat dry milk, can mask certain antigens.[6][9] Try switching to a different blocking agent such as Bovine Serum Albumin (BSA). |
Issue: High background or non-specific bands on a Western blot.
High background can obscure the detection of your target protein.[6][7]
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Excessive primary or secondary antibody concentrations can lead to non-specific binding.[7] Optimize by titrating the antibodies. |
| Inadequate Blocking | Ensure the blocking step is sufficient. Increase the blocking time or try a different blocking agent.[6][7] |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound antibodies.[7] |
| Contaminated Buffers | Use fresh, filtered buffers to avoid particulates that can cause speckling on the membrane.[10] |
ELISA (Enzyme-Linked Immunosorbent Assay)
Issue: High background signal in ELISA.
High background can be caused by several factors in an ELISA experiment.[11][12]
| Possible Cause | Recommended Solution |
| Antibody Concentration | The concentration of the detection antibody may be too high. Perform a titration to find the optimal concentration.[11] |
| Insufficient Washing | Ensure thorough washing between steps to remove all unbound reagents. |
| Cross-reactivity | The antibody may be cross-reacting with other proteins in the sample. Ensure the antibody is specific for the target analyte. |
| Incubation Time/Temperature | Over-incubation or high temperatures can lead to increased background. Adhere to the recommended incubation times and temperatures. |
Experimental Protocols
Key Experiment: Western Blotting Protocol
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with AP-102 at various concentrations for the specified time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the primary antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL (enhanced chemiluminescence) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Key Experiment: Cell Viability (MTT) Assay Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of AP-102 and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]
-
-
Solubilization:
-
Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.[1]
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Hypothetical signaling pathway showing AP-102 as an inhibitor of MEK in the MAPK/ERK cascade.
Caption: Standard experimental workflow for Western blotting.
Caption: A logical troubleshooting workflow for a weak or absent band in a Western blot experiment.
References
- 1. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. platypustech.com [platypustech.com]
- 5. selectscience.net [selectscience.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
how to improve AP-102 solubility in buffers
Welcome to the technical support center for AP-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the solubility of AP-102 in common laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of AP-102?
AP-102 is a small molecule compound with low intrinsic aqueous solubility. Its solubility is highly dependent on the pH and the composition of the buffer system. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low solubility and high permeability.[1]
Q2: Why is AP-102 poorly soluble in aqueous buffers?
The molecular structure of AP-102 contains significant hydrophobic regions, leading to poor interaction with water molecules. In aqueous environments, the molecules tend to self-associate and precipitate rather than dissolve.
Q3: How does pH affect the solubility of AP-102?
AP-102 is an ionizable compound. Its solubility can be significantly influenced by the pH of the buffer. For ionizable drugs, modifying the pH can protonate or deprotonate functional groups (like amines or carboxylic acids), increasing the molecule's charge and its interaction with water, thereby improving solubility.
Q4: Can co-solvents be used to dissolve AP-102?
Yes, the use of co-solvents is a highly effective strategy for dissolving AP-102.[2] Co-solvents, which are water-miscible organic solvents, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2]
Q5: Are there other methods to enhance the solubility of AP-102?
Several other techniques can be employed to improve the aqueous solubility of poorly soluble drugs like AP-102. These include the use of surfactants to form micelles, creating inclusion complexes with cyclodextrins, and preparing solid dispersions.[3][4]
Troubleshooting Guides
Problem: AP-102 precipitates when added to my aqueous buffer.
This is a common issue arising from the low aqueous solubility of AP-102. The following troubleshooting guide will help you address this problem.
References
Ambiguity in "AP-102" Prevents Further Action
Initial research into the requested technical support center for "AP-102" has revealed the existence of at least two distinct therapeutic candidates designated with similar names, making it impossible to proceed without further clarification. The accurate development of troubleshooting guides, experimental protocols, and signaling pathway diagrams is contingent on identifying the specific compound of interest.
One identified agent is APB-102 , a gene therapy developed by Apic Bio for the treatment of a genetic form of amyotrophic lateral sclerosis (ALS) caused by mutations in the SOD1 gene. This therapy has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA).[1]
A second, distinct compound is APL-102 , an oral, small-molecule multikinase inhibitor from Apollomics for the treatment of advanced solid tumors.[2] This agent targets several key oncogenic drivers, including VEGFRs and components of the MAPK pathway. A Phase I clinical trial for APL-102 has been initiated to assess its safety, tolerability, and pharmacokinetics.[2]
Given that the request focuses on "optimizing concentration for assays," it is plausible that the user is referring to the small molecule inhibitor, APL-102, which would be subject to extensive in vitro and in vivo testing where concentration optimization is a critical step. However, without explicit confirmation, any developed content would be based on assumptions and could be entirely irrelevant to the user's needs.
To create a valuable and accurate technical support resource, the following information is required:
-
The specific identity of "AP-102" : Is it APB-102 (gene therapy for ALS), APL-102 (multikinase inhibitor for cancer), or another compound?
-
The therapeutic area and mechanism of action : Understanding the biological context is crucial for designing relevant assays and troubleshooting guides.
-
The types of assays being performed : For example, cell viability assays, kinase assays, or gene expression analyses would each have unique optimization parameters.
Once the specific "AP-102" is identified, a comprehensive technical support center can be developed, including detailed protocols, data tables, and visualizations as originally requested.
References
Technical Support Center: AP-102 Experiments
Welcome to the technical support center for AP-102, a potent oral, small-molecule multikinase inhibitor targeting key oncogenic drivers including Vascular Endothelial Growth Factor Receptors (VEGFRs), the MAPK pathway (B-RAF, C-RAF), and Colony-Stimulating Factor 1 Receptor (CSF1R). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting strategies during AP-102 experiments.
Frequently Asked Questions (FAQs)
Q1: What is AP-102 and what are its primary targets?
AP-102 (also known as APL-102) is a multi-kinase inhibitor that targets several receptor tyrosine kinases. Its primary targets are:
-
VEGFRs: Involved in angiogenesis.
-
MAPK pathway kinases (B-RAF, C-RAF): Key components of a signaling pathway that regulates cell proliferation and survival.
-
CSF1R: Plays a crucial role in the regulation of tumor-associated macrophages.[1][2][3][4]
AP-102 is currently in phase I clinical trials for the treatment of advanced solid tumors.[4]
Q2: What is the reported IC50 value for AP-102?
Preclinical data has shown that AP-102 inhibits CSF-1R in a radiometric enzyme activity assay with an IC50 of 43 nM.[1] Specific IC50 values for VEGFRs and RAF kinases are not publicly available at this time. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Q3: In which cancer models has AP-102 shown preclinical activity?
Preclinical studies have demonstrated that AP-102 has broad and potent antitumor activity in patient-derived xenograft (PDX) mouse models of various cancers, including liver, breast, colorectal, gastric, esophageal, and lung cancers.[1][3][4]
Q4: Can AP-102 be used in combination with other therapies?
Yes, preclinical studies have shown a synergistic effect when AP-102 is combined with an anti-PD-1 antibody in syngeneic mouse models.[1] This suggests that AP-102 has the potential for use in combination with immunotherapy.[1][2]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in cell viability/proliferation assays | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Mycoplasma contamination.4. Instability of AP-102 in culture medium. | 1. Ensure a single-cell suspension and use a calibrated automated cell counter for accurate seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Regularly test cell cultures for mycoplasma contamination.4. Prepare fresh dilutions of AP-102 from a concentrated stock for each experiment. Assess the stability of the compound in your specific medium over the experiment's duration. |
| Unexpected or inconsistent inhibition of target phosphorylation (e.g., pERK, pVEGFR2) | 1. Suboptimal AP-102 concentration.2. Incorrect timing of cell lysis after treatment.3. High basal kinase activity in the chosen cell line.4. Issues with antibody specificity or sensitivity in Western blotting or ELISA. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line.2. Conduct a time-course experiment to identify the optimal time point for observing maximal target inhibition.3. Select cell lines with known dependence on the VEGFR, MAPK, or CSF1R pathways.4. Validate antibodies using positive and negative controls. Ensure proper blocking and antibody incubation conditions. |
| Off-target effects observed | 1. AP-102 is a multi-kinase inhibitor and may affect other kinases at higher concentrations.2. The observed phenotype is a result of inhibiting multiple pathways simultaneously. | 1. Titrate AP-102 to the lowest effective concentration that inhibits the primary target of interest.2. Use more specific inhibitors for the individual target pathways as controls to dissect the contribution of each pathway to the observed phenotype. |
In Vivo Animal/Xenograft Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Poor oral bioavailability or high variability in drug exposure | 1. Improper formulation of AP-102 for oral gavage.2. Incorrect gavage technique leading to inconsistent dosing.3. Animal stress affecting gastrointestinal absorption. | 1. Consult formulation guidelines for oral multikinase inhibitors. A suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 is often a good starting point.2. Ensure all personnel are properly trained in oral gavage techniques.3. Acclimatize animals to handling and the gavage procedure before the start of the experiment. |
| Toxicity or adverse events (e.g., weight loss, lethargy) | 1. Dose is too high.2. Off-target toxicities common to VEGFR inhibitors (e.g., hypertension, gastrointestinal issues). | 1. Conduct a maximum tolerated dose (MTD) study to determine the optimal dose that balances efficacy and toxicity.2. Monitor animals daily for clinical signs of toxicity. Be prepared to provide supportive care (e.g., hydration, nutritional supplements). Consider dose reduction or intermittent dosing schedules. |
| Lack of tumor growth inhibition | 1. Insufficient drug exposure at the tumor site.2. The tumor model is not dependent on the pathways targeted by AP-102.3. Development of resistance. | 1. Perform pharmacokinetic (PK) analysis to confirm adequate drug levels in plasma and tumor tissue.2. Before starting the in vivo study, confirm the sensitivity of the tumor cells to AP-102 in vitro.3. Analyze tumors from non-responding animals for mutations or activation of alternative signaling pathways. |
Quantitative Data Summary
| Parameter | Value | Assay | Source |
| IC50 for CSF-1R | 43 nM | Radiometric enzyme activity assay | [1] |
Note: Further quantitative data for AP-102, such as IC50 values for other targets, are not publicly available at this time. Researchers are advised to determine these values empirically for their specific experimental systems.
Experimental Protocols
General Protocol for a Cell-Based Kinase Phosphorylation Assay (Western Blot)
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional): Once cells are attached, you may want to serum-starve them for 4-24 hours to reduce basal kinase activity.
-
Treatment: Treat cells with a range of AP-102 concentrations (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1, 4, 24 hours). Include appropriate vehicle (e.g., DMSO) and positive controls.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against the phosphorylated and total forms of your target kinases (e.g., anti-pVEGFR2, anti-VEGFR2, anti-pERK, anti-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
General Protocol for an In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth: Monitor tumor growth by measuring with calipers every 2-3 days.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, AP-102 at different doses).
-
Treatment: Administer AP-102 or vehicle daily via oral gavage.
-
Monitoring: Monitor tumor volume, body weight, and the general health of the animals throughout the study.
-
Endpoint: At the end of the study (due to tumor size reaching the limit or a predetermined time point), euthanize the animals and excise the tumors.
-
Analysis:
-
Measure final tumor weight and volume.
-
Perform pharmacokinetic analysis on blood and tumor samples.
-
Conduct pharmacodynamic studies on tumor tissue (e.g., Western blot for target inhibition, immunohistochemistry for markers of proliferation and apoptosis).
-
Visualizations
Caption: AP-102 Signaling Pathway Inhibition.
Caption: General Experimental Workflow for AP-102.
References
- 1. Apollomics, Inc. Presents Positive Preclinical Data on APL-102, an oral Multi-Kinase Inhibitor with CSF-1R Activity - BioSpace [biospace.com]
- 2. apollomicsinc.com [apollomicsinc.com]
- 3. Apollomics, Inc. Receives China Investigational New Drug [globenewswire.com]
- 4. firstwordpharma.com [firstwordpharma.com]
AP-102 not showing expected results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AP-102. Initial investigations suggest that "AP-102" may refer to one of two distinct compounds: APL-102 , a multi-kinase inhibitor under investigation for oncology applications, or AP102 , a somatostatin analog.
To ensure you receive the most relevant information, please first identify the compound you are working with based on the descriptions below.
-
APL-102 is an oral, small-molecule multi-tyrosine kinase inhibitor targeting key oncogenic drivers involved in angiogenesis and cell proliferation.
-
This compound is a synthetic somatostatin analog with a balanced affinity for somatostatin receptors 2 (SSTR2) and 5 (SSTR5), designed to modulate hormone secretion.
Section 1: APL-102 (Multi-Kinase Inhibitor)
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for APL-102?
A1: APL-102 is a multi-kinase inhibitor that targets several receptor tyrosine kinases. Its primary mechanism involves the inhibition of key pathways that contribute to tumor progression, including:
-
Angiogenesis: via Vascular Endothelial Growth Factor Receptors (VEGFR).
-
Cell Proliferation: through the Mitogen-Activated Protein Kinase (MAPK) pathway, targeting B-RAF and C-RAF.
-
Tumor Microenvironment Modulation: by inhibiting the Colony-Stimulating Factor 1 Receptor (CSF1R), which plays a role in regulating tumor-associated macrophages.[1]
Q2: What are the expected outcomes of APL-102 treatment in preclinical models?
A2: In preclinical studies, APL-102 has demonstrated potent anti-tumor activity in various cancer models. Expected outcomes include the inhibition of tumor angiogenesis and tumor cell growth.[1][2] It has shown efficacy as a single agent and in combination with anti-PD-1 antibodies in syngeneic mouse models.[3]
Q3: What are the known kinase targets of APL-102 and their corresponding IC50 values?
A3: APL-102 has been shown to inhibit several kinases that are aberrantly activated in cancer. The known targets and some of their reported IC50 values are summarized below.
| Target Kinase | Reported IC50 | Assay Type | Reference |
| CSF1R | 43 nM | Radiometric Enzyme Assay | [3] |
| VEGFR | Potent Activity Reported | Cell-free system | [3] |
| B-RAF | Potent Activity Reported | Cell-free system | [3] |
| c-RAF (C-RAF) | Potent Activity Reported | Cell-free system | [3] |
| MAP4K5 | Inhibition Shown | Not Specified | |
| DDR1 | Inhibition Shown | Not Specified |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of target kinases in vitro.
-
Possible Cause 1: Suboptimal Assay Conditions. The enzymatic activity of kinases is highly dependent on factors such as ATP concentration, substrate specificity, and buffer composition.
-
Recommendation: Ensure that the ATP concentration in your assay is close to the Km value for the specific kinase you are testing. Verify that the substrate used is optimal for your kinase of interest. Review and optimize buffer components, including pH and ionic strength.
-
-
Possible Cause 2: Inactive Enzyme. The purity of a kinase preparation does not always correlate with its activity. Proper folding and phosphorylation are critical for kinase function.
-
Recommendation: Source your kinase from a reputable vendor and verify its activity using a known potent inhibitor as a positive control.
-
-
Possible Cause 3: Compound Stability and Solubility. APL-102 is an oral small molecule; however, its solubility in aqueous buffers used for in vitro assays may be limited.
-
Recommendation: Prepare fresh stock solutions of APL-102 in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Determine the solubility limit in your assay buffer to prevent precipitation.
-
Issue 2: Discrepancy between in vitro kinase inhibition and cellular anti-proliferative effects.
-
Possible Cause 1: Cell Permeability. APL-102 may not be efficiently entering the cell lines used in your experiments.
-
Recommendation: If possible, use cell lines that have been reported in APL-102 studies, such as Ba/F3 hCSF1R, M-NFS-60, or RAW264.7.[3] Consider using cell permeability assays to assess the uptake of the compound.
-
-
Possible Cause 2: Off-Target Effects or Cellular Compensation. The anti-proliferative effects of multi-kinase inhibitors can be complex. Cells may activate compensatory signaling pathways in response to the inhibition of primary targets.[4]
-
Recommendation: Perform downstream pathway analysis (e.g., Western blotting for phosphorylated kinases) to confirm target engagement in your cellular model. Consider that off-target effects, although reported as minimal for APL-102, can sometimes contribute to unexpected cellular responses.[5]
-
-
Possible Cause 3: Cell Line Specificity. The expression levels of APL-102's target kinases (VEGFR, RAF, CSF1R) can vary significantly between different cancer cell lines.
-
Recommendation: Characterize the expression of the target kinases in your chosen cell lines at the protein level. Select cell lines with documented high expression of the target of interest.
-
Experimental Protocols & Visualizations
APL-102 Signaling Pathway
Caption: APL-102 inhibits VEGFR, CSF1R, and RAF kinases.
Section 2: this compound (Somatostatin Analog)
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic somatostatin analog that functions as a dual agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). By binding to these receptors, it mimics the action of endogenous somatostatin, which includes the inhibition of hormone secretion. A key feature of this compound is its balanced affinity for both SSTR2 and SSTR5.
Q2: What are the expected outcomes of this compound treatment?
A2: The primary expected outcome of this compound is the suppression of growth hormone (GH) secretion. A significant characteristic of this compound, observed in preclinical studies, is its ability to reduce GH levels without causing hyperglycemia, a side effect associated with other somatostatin analogs like pasireotide.[6]
Q3: What are the binding affinities and functional potencies of this compound?
A3: Studies in HEK293 cells transfected with human SSTR2 and SSTR5 have characterized the binding and agonist activities of this compound.
| Receptor | Parameter | This compound | Octreotide | Pasireotide | Reference |
| hSSTR2 | IC50 (pM) | 112 | 244 | 3110 | [5] |
| EC50 (pM) | 230 | 210 | 1097 | [5] | |
| hSSTR5 | IC50 (pM) | 773 | 16,737 | - | [5] |
| EC50 (pM) | 8526 | 26,800 | - | [5] |
Troubleshooting Guide
Issue 1: Lower-than-expected inhibition of cAMP production.
-
Possible Cause 1: Low SSTR2/SSTR5 Expression. The cell line you are using may not express sufficient levels of SSTR2 and SSTR5 for this compound to elicit a strong response.
-
Recommendation: Use cell lines known to express these receptors, such as transfected HEK293 cells, or pituitary or pancreatic cell lines that endogenously express SSTRs. It is advisable to quantify receptor expression levels (e.g., via qPCR or Western blot) in your experimental model.
-
-
Possible Cause 2: Receptor Desensitization or Internalization. Prolonged exposure to agonists can lead to the desensitization and internalization of G-protein coupled receptors, including SSTRs.
-
Recommendation: Optimize the incubation time with this compound. For acute response measurements, shorter incubation times are generally preferred. If longer-term studies are necessary, be aware that receptor downregulation may occur.
-
-
Possible Cause 3: Issues with cAMP Assay. The measurement of cAMP can be sensitive to experimental conditions.
-
Recommendation: Ensure that your phosphodiesterase (PDE) inhibitor (e.g., IBMX) is active and used at an optimal concentration. Run a positive control, such as forskolin, to confirm that your cells are capable of producing cAMP and that your assay is working correctly.
-
Issue 2: Unexpected cellular responses, such as increased proliferation.
-
Possible Cause 1: Cell-Type Specific Signaling. The downstream effects of SSTR activation can be cell-context dependent. In rare cases, somatostatin analogs have been reported to have unexpected growth-stimulatory effects in specific cell lines.[7]
-
Recommendation: Carefully characterize the response of your specific cell line to this compound. If you observe a proliferative effect, investigate downstream signaling pathways that might be involved, such as MAPK/ERK, in addition to cAMP.
-
-
Possible Cause 2: Cross-reactivity with other receptors. While this compound is designed for SSTR2 and SSTR5, high concentrations could potentially interact with other receptors.
-
Recommendation: Perform dose-response experiments to ensure you are using a concentration of this compound that is within the specific range for SSTR2 and SSTR5 activation.
-
Experimental Protocols & Visualizations
This compound Experimental Workflow for cAMP Measurement
Caption: Workflow for measuring this compound-mediated cAMP inhibition.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. cAMP inhibits migration, ruffling and paxillin accumulation in focal adhesions of pancreatic ductal adenocarcinoma cells: Effects of PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin analogues | Cancer Institute NSW [cancer.nsw.gov.au]
- 4. frontiersin.org [frontiersin.org]
- 5. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic AMP regulates the migration and invasion potential of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
AP102 (Somatostatin Analog) Technical Support Center
issues with AP-102 stability and degradation
Welcome to the technical support center for AP-102. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of AP-102. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to ensure the successful application of AP-102 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for AP-102?
A1: For optimal stability, solid AP-102 should be stored at 4°C and protected from light and moisture.[1] Formulations of AP-102 may have different storage requirements, but generally, refrigeration is recommended over storage at room temperature (25°C) or higher temperatures (40°C), where degradation and physical changes are more likely to occur.[1]
Q2: What are the primary known stability issues with AP-102?
A2: AP-102, particularly in its amorphous form, is susceptible to degradation under conditions of high temperature and humidity.[1] The primary issues observed are chemical degradation through hydrolysis and oxidation, and physical changes such as hardening of powder or color change.[1][2] Unlike some amorphous compounds, recrystallization during storage is not the main instability concern.[1]
Q3: How does formulation affect the stability of AP-102?
A3: Formulation has a significant impact on AP-102 stability. The choice of excipients and stabilizers is crucial. For instance, in lipid nanoparticle (LNP) formulations, the type of PEG lipid can influence the overall stability and efficacy upon repeated administration.[3] For solid amorphous dispersions, stabilizers like trehalose can prevent aggregation during processes like spray drying.[1] Incompatible excipients can directly interact with AP-102 or introduce moisture, accelerating its degradation.[2]
Q4: What are the common degradation products of AP-102?
A4: The primary degradation pathways for AP-102 are hydrolysis and oxidation. Hydrolytic degradation typically results in the cleavage of ester or amide bonds, leading to the formation of inactive metabolites. Oxidative degradation can occur at electron-rich moieties within the molecule. It is crucial to monitor for the appearance of these degradants in analytical assays.
Q5: Can AP-102 be used after its expiry date?
A5: It is not recommended to use AP-102 after the stated expiry date. The expiry date is determined based on stability studies and ensures that the product meets the required specifications for purity, potency, and physical characteristics.[4] Using an expired product can lead to unreliable experimental results due to potential degradation.[2]
Troubleshooting Guide
Problem 1: I am observing a loss of AP-102 potency in my cell-based assays.
-
Question: What could be causing the decreased activity of AP-102?
-
Answer: A loss of potency is often linked to the degradation of the active pharmaceutical ingredient (API).[2]
-
Check Storage Conditions: Confirm that your stock of AP-102 has been stored at the recommended 4°C and protected from light and moisture.[1] Improper storage, even for short periods, can lead to degradation.
-
Solvent and Solution Stability: AP-102 may be unstable in certain solvents or at specific pH values. Prepare fresh solutions for each experiment and avoid prolonged storage of solutions, even at low temperatures. Investigate the stability of AP-102 in your specific assay medium.
-
Handling Procedures: Avoid repeated freeze-thaw cycles of stock solutions, as this can accelerate degradation. Aliquot stock solutions into single-use vials.
-
Analytical Verification: Use an analytical method like HPLC to check the purity of your current AP-102 stock and solutions. Compare the results to the certificate of analysis to quantify any degradation.
-
Problem 2: I see unexpected peaks in my HPLC analysis of an AP-102 sample.
-
Question: What is the origin of these unknown peaks?
-
Answer: Unexpected peaks are typically indicative of degradation products or impurities.
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by subjecting a sample of AP-102 to stress conditions (e.g., acid, base, heat, oxidation, light). This can help in tentatively identifying the peaks you are observing.
-
Review Formulation Components: If AP-102 is in a formulation, consider potential interactions with excipients.[2] Some excipients can degrade and produce peaks that interfere with the analysis.
-
Check for Contamination: Ensure that all solvents, vials, and equipment used for sample preparation and analysis are clean and free of contaminants.
-
Mass Spectrometry Analysis: If available, use LC-MS to determine the mass of the species giving rise to the unknown peaks. This can provide valuable information for identifying the degradation products.
-
Problem 3: The physical appearance of my solid AP-102 has changed (e.g., color change, clumping).
-
Question: Is the product still usable if its appearance has changed?
-
Answer: A change in physical appearance, such as color change, hardening, or clumping, is a strong indicator of instability and potential degradation.[1]
-
Do Not Use: It is strongly advised not to use the product if its physical appearance has changed. Such changes suggest that the product may no longer meet its specifications for purity and potency.
-
Investigate the Cause: The most likely cause is exposure to heat or moisture.[1][2] Review your storage and handling procedures to identify any deviations from the recommendations.
-
Contact Support: Report the issue to the supplier and provide the lot number and details of the observed changes.
-
Data Presentation
Table 1: Stability of Solid AP-102 Under Different Storage Conditions Over 6 Months
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 4°C / 25% RH | 0 | 99.8 | White Powder |
| 3 | 99.7 | White Powder | |
| 6 | 99.6 | White Powder | |
| 25°C / 60% RH | 0 | 99.8 | White Powder |
| 3 | 98.2 | Off-white Powder | |
| 6 | 96.5 | Yellowish, slightly clumpy | |
| 40°C / 75% RH | 0 | 99.8 | White Powder |
| 3 | 92.1 | Yellow, hardened | |
| 6 | 85.3 | Brown, solid mass |
Table 2: Impact of Formulation Stabilizers on AP-102 Degradation in an Amorphous Solid Dispersion (ASD) at 40°C / 75% RH for 3 Months
| Formulation | Stabilizer | Drug Load (%) | Purity (%) by HPLC |
| F1 | None | 20 | 88.4 |
| F2 | Trehalose | 20 | 95.8 |
| F3 | PVP K25 | 20 | 94.2 |
| F4 | Soluplus® | 20 | 96.1 |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of AP-102 and Degradation Products
-
Objective: To quantify the purity of AP-102 and detect the presence of degradation products.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with 95% A / 5% B
-
Linear gradient to 5% A / 95% B over 20 minutes
-
Hold at 5% A / 95% B for 5 minutes
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh and dissolve the AP-102 sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Calculate the purity of AP-102 by dividing the peak area of AP-102 by the total peak area of all components (AP-102 and degradation products), expressed as a percentage.
Protocol 2: Forced Degradation Study of AP-102
-
Objective: To investigate the degradation pathways of AP-102 under various stress conditions.
-
Procedure:
-
Prepare a stock solution of AP-102 at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid powder at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a UV lamp (254 nm) for 24 hours.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by the HPLC method described in Protocol 1 to assess the extent of degradation and the profile of degradation products.
-
Visualizations
Caption: Hypothetical degradation pathway for AP-102 via hydrolysis and oxidation.
Caption: Workflow for conducting a long-term stability study of AP-102.
Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Technical Support Center: Overcoming Resistance to AP-102
A Note on AP-102: The designation "AP-102" can be ambiguous. This guide focuses on APL-102 , an oral, multi-tyrosine kinase inhibitor (TKI) targeting key oncogenic drivers, including VEGFR, B-RAF/C-RAF, and CSF1R. This focus is based on the context of overcoming resistance in cancer cell line research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with APL-102, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for APL-102?
A1: APL-102 is a multi-kinase inhibitor that simultaneously targets several key signaling pathways involved in tumor progression:
-
VEGFR (Vascular Endothelial Growth Factor Receptors): By inhibiting VEGFR, APL-102 blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
RAF/MEK/ERK (MAPK) Pathway: APL-102 targets B-RAF and C-RAF, key components of the MAPK signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, differentiation, and survival.
-
CSF1R (Colony-Stimulating Factor 1 Receptor): Inhibition of CSF1R targets tumor-associated macrophages (TAMs), which can promote an immunosuppressive tumor microenvironment. By modulating TAMs, APL-102 may enhance the anti-tumor immune response.
improving the signal-to-noise ratio in AP-102 assays
Welcome to the technical support center for AP-102 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is the signal-to-noise ratio and why is it important in AP-102 assays?
The signal-to-noise ratio (SNR) is a critical measure of assay performance, quantifying the strength of the desired signal relative to the level of background noise. A high SNR indicates that the specific signal from the analyte is strong and easily distinguishable from non-specific background, leading to more sensitive and accurate measurements. Conversely, a low SNR can obscure results, making it difficult to detect true biological effects.
2. What are the common causes of a low signal-to-noise ratio in AP-102 assays?
A low SNR in AP-102 assays can stem from two primary issues: low signal intensity or high background. Several factors can contribute to these problems:
-
Low Signal:
-
Suboptimal antibody concentrations.
-
Insufficient incubation times.
-
Degraded reagents.
-
Incorrect filter sets or instrument settings.[1]
-
-
High Background:
Troubleshooting Guides
Issue 1: High Background Signal
High background can significantly reduce the sensitivity of your assay. The following steps will help you identify and address the root cause of this issue.
Question: I am observing a high background signal in my AP-102 assay. What should I do?
Answer: High background can be caused by several factors. Follow this troubleshooting guide to systematically address the potential sources of the problem.
Step 1: Review Your Blocking and Washing Steps
Inadequate blocking and washing are common culprits for high background.[2][3]
-
Blocking: Ensure you are using an appropriate blocking buffer and that the incubation time and concentration are optimized.[3] Using a blocking agent that cross-reacts with your reagents can also be a source of noise.[3]
-
Washing: Insufficient washing may leave unbound antibodies on the plate, contributing to high background levels.[3] Conversely, excessive washing could strip away specifically bound molecules.[3] Optimize the number of washes, duration, and the composition of your wash buffer. Adding a mild detergent like Tween-20 can help minimize non-specific binding.[3]
Step 2: Check Your Antibody Concentrations
Using too much antibody can lead to non-specific binding and high background.[2]
-
Antibody Titration: If you have not already, perform an antibody titration experiment to determine the optimal concentration that provides a strong signal without increasing background.
Step 3: Evaluate Reagent Quality and Storage
Degraded or contaminated reagents can contribute to background noise.
-
Reagent Freshness: Ensure all reagents, especially antibodies and substrates, are within their expiration dates and have been stored correctly.
-
Substrate Preparation: Prepare fresh substrate solutions for each experiment, as some substrates can degrade over time, leading to increased background.
Step 4: Consider Sample-Specific Issues
The sample itself can sometimes be a source of background.
-
Sample Purity: Use highly purified samples and consider including protease inhibitors during sample preparation to prevent protein degradation.[3]
-
Autofluorescence: If you are working with cell-based assays, intrinsic fluorescence from the cells or media components can contribute to background.
Decision Tree for Troubleshooting High Background
Caption: A decision tree for troubleshooting high background signals.
Issue 2: Low Signal Intensity
A weak signal can be just as problematic as high background, making it difficult to detect real changes in your assay.
Question: My AP-102 assay is producing a very low signal. How can I increase it?
Answer: Low signal intensity can be addressed by systematically optimizing several key aspects of your experimental protocol.
Step 1: Optimize Antibody Concentrations
The concentration of both primary and secondary antibodies is crucial for a strong signal.
-
Antibody Titration: Perform a titration of your primary and secondary antibodies to find the optimal concentrations that yield the highest signal without increasing background.
-
Indirect Detection: Switching from direct detection (labeled primary antibody) to indirect detection (unlabeled primary and labeled secondary antibody) can amplify the signal, as multiple secondary antibodies can bind to a single primary antibody.[2]
Step 2: Review Incubation Times and Temperatures
Incubation parameters can significantly impact signal strength.
-
Antibody Incubation: Ensure that incubation times for both primary and secondary antibodies are sufficient. You may need to optimize these times for your specific assay.
-
Substrate Incubation: For enzymatic assays like those using alkaline phosphatase, the incubation time with the substrate is critical. A longer incubation may be necessary to generate a stronger signal, but be mindful of potential increases in background.
Step 3: Check Reagent and Instrument Performance
The quality of your reagents and the setup of your detection instrument are key.
-
Reagent Quality: Use high-quality, fresh reagents. Ensure your enzyme (e.g., alkaline phosphatase) and substrate are active.
-
Instrument Settings: Verify that your plate reader or imaging system is set to the correct excitation and emission wavelengths for your fluorophore or that the correct filter sets are in use.[1] The gain settings on the detector can also be adjusted to increase signal, but be aware that this can also amplify noise.[4]
Step 4: Enhance Signal with Signal Amplification Techniques
If basic optimization is insufficient, consider using signal amplification methods.
-
Enzyme-Based Amplification: Assays utilizing enzymes like alkaline phosphatase inherently have a signal amplification step, as one enzyme molecule can process many substrate molecules. Ensure the enzyme is active and the substrate is not limiting.
-
Tyramide Signal Amplification (TSA): For immunofluorescence applications, TSA can significantly enhance the signal by depositing a large number of fluorophores at the site of the target.
Experimental Workflow for AP-102 Immunoassay
References
AP-102 experimental controls and best practices
Disclaimer: AP-102 is a hypothetical compound designation. The information provided below is based on the assumed mechanism of action as a MEK1/2 inhibitor and is intended for illustrative purposes.
Welcome to the technical support center for AP-102, a selective, next-generation MEK1/2 inhibitor. This resource provides troubleshooting guidance and best practices for using AP-102 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AP-102?
A1: AP-102 is an allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases.[1] By binding to a unique pocket adjacent to the ATP-binding site, AP-102 prevents the conformational changes required for MEK activation.[1] This leads to the inhibition of MEK-mediated phosphorylation of its only known substrates, ERK1 and ERK2, thereby blocking downstream signaling in the MAPK/ERK pathway.[2][3][4][5][6]
Q2: In which cancer types is AP-102 expected to be most effective?
A2: AP-102 is predicted to have the greatest efficacy in cancers with mutations that lead to the hyperactivation of the MAPK/ERK pathway, such as those with BRAF or KRAS mutations.[6][7] These mutations are common in melanoma, colorectal cancer, and non-small cell lung cancer.[1][6]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of AP-102 will vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 for your specific model system. As a reference, similar MEK inhibitors have shown efficacy in the nanomolar to low micromolar range.[8]
Q4: How should I prepare and store AP-102?
A4: AP-102 is supplied as a powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Please note that the solubility of small molecule inhibitors can be a challenge; ensure the compound is fully dissolved before adding it to your experiment.[9][10][11][12][13]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Loss of AP-102 Efficacy | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Cellular Resistance: Development of acquired resistance mechanisms in the cell line.[7][14][15] 3. Incorrect Dosing: The concentration of AP-102 is too low to effectively inhibit the target. | 1. Prepare fresh stock solutions of AP-102 and store them in small aliquots at -80°C. 2. Verify the identity and mutation status of your cell line. Consider using a new batch of cells from a reputable cell bank. Investigate potential resistance mechanisms, such as compensatory activation of other signaling pathways.[16][17] 3. Perform a new dose-response experiment to determine the optimal concentration. |
| Unexpected Off-Target Effects | 1. Non-Specific Kinase Inhibition: At higher concentrations, AP-102 may inhibit other kinases.[2][3][4][18] 2. Cellular Stress Response: The vehicle (e.g., DMSO) or the compound itself may be inducing a stress response. | 1. Use the lowest effective concentration of AP-102. Include a structurally distinct MEK inhibitor as a control to confirm that the observed phenotype is due to MEK inhibition. 2. Ensure the final concentration of the vehicle is consistent across all experimental conditions and is at a non-toxic level (typically <0.1%). |
| Variability in Experimental Results | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition. 2. Pipetting Errors: Inaccurate dilution of AP-102 or inconsistent volumes added to wells. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments. 2. Calibrate pipettes regularly. Prepare a master mix of the final working solution to add to replicate wells. |
| Poor Solubility in Aqueous Media | 1. Compound Precipitation: AP-102 may precipitate out of solution when diluted from a DMSO stock into an aqueous cell culture medium.[9][10][13] | 1. Prepare the final working solution by adding the AP-102 stock dropwise to the medium while vortexing. Visually inspect the medium for any signs of precipitation. If solubility remains an issue, consider using a formulation with improved solubility characteristics.[12] |
Experimental Protocols
Western Blot for Phospho-ERK1/2
Objective: To confirm the on-target activity of AP-102 by measuring the inhibition of ERK1/2 phosphorylation.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of AP-102 (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 1, 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of AP-102
| Kinase | IC50 (nM) |
| MEK1 | 1.5 |
| MEK2 | 2.1 |
| ERK1 | >10,000 |
| ERK2 | >10,000 |
| p38α | >10,000 |
| JNK1 | >10,000 |
Table 2: Anti-proliferative Activity of AP-102 in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/KRAS Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 8.2 |
| HCT116 | Colorectal Cancer | KRAS G13D | 15.7 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 25.3 |
| MCF-7 | Breast Cancer | Wild-Type | >1000 |
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of AP-102 on MEK1/2.
Caption: A typical experimental workflow for the preclinical evaluation of AP-102.
Caption: A logical flow diagram for troubleshooting unexpected results with AP-102.
References
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanomedicine Breakthrough Technology Redefining Drug Delivery, Bioavailability in Oncology [newswire.ca]
- 10. Nanomedicine Innovations Transforming Oncology Drug Delivery and Bioavailability – Company Announcement - FT.com [markets.ft.com]
- 11. mdpi.com [mdpi.com]
- 12. scitechdaily.com [scitechdaily.com]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
Validation & Comparative
Validating the In Vitro Effects of AP-102: A Comparative Guide
October 30, 2025
Introduction
In the landscape of therapeutic development, several compounds designated as "AP-102" are currently under investigation for distinct clinical applications. This guide will focus on APT102 , a recombinant soluble human apyrase. Due to the public availability of detailed in vitro studies, this document will provide a comparative analysis of APT102's effects against established therapeutic agents, namely the antiplatelet drug clopidogrel and the antiproliferative agent rapamycin .
APT102 is an enzyme that hydrolyzes extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP). By scavenging these signaling molecules, APT102 aims to inhibit thrombosis and intimal hyperplasia, critical processes in the failure of vein grafts following bypass surgery. This guide will objectively compare the in vitro performance of APT102 with clopidogrel and rapamycin, focusing on key cellular processes relevant to their therapeutic applications: platelet aggregation, smooth muscle cell proliferation and migration, and endothelial cell migration. The information presented is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview supported by experimental data.
Data Presentation
Table 1: Comparative Efficacy in Platelet Aggregation
| Compound | Assay Type | Agonist | Concentration of Compound | Inhibition (%) | Source |
| APT102 | Light Transmission Aggregometry | ADP (5 µM) | 6.5 µg/mL | Significant Inhibition | [1] |
| ADP (5 µM) | 25 µg/mL | Complete Inhibition | [1] | ||
| Clopidogrel | Light Transmission Aggregometry | ADP (5 µM) | Post 300mg loading dose | ~70% (of baseline) | [2] |
| Collagen | Not specified | Greater than ticlopidine | [3] |
Table 2: Comparative Efficacy in Smooth Muscle Cell (SMC) Proliferation
| Compound | Assay Type | Stimulant | Concentration of Compound | Inhibition (%) | IC50 | Source |
| APT102 | Not specified | ATP | Not specified | Significantly attenuated ATP's effects | Not Reported | |
| Rapamycin | Cell Counting | Serum (20%) | 10 ng/mL | Significant Inhibition | Not Reported | |
| MTT Assay | PDGF-BB | Dose-dependent | Not Reported | ~35 µM (in one study) | [4] |
Table 3: Comparative Efficacy in Cellular Migration
| Compound | Cell Type | Assay Type | Chemoattractant/Stimulant | Effect | Source |
| APT102 | Smooth Muscle Cells (SMC) | Not specified | Not specified | Significantly Inhibited | |
| Endothelial Cells (EC) | Not specified | Not specified | No Inhibition | ||
| Rapamycin | Smooth Muscle Cells (SMC) | Boyden Chamber | PDGF (20 ng/mL) | Significantly Inhibited |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a synthesized method based on standard laboratory practices for evaluating platelet function.[5][6][7][8][9]
Objective: To measure the ability of a compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Test compounds (APT102, clopidogrel active metabolite).
-
Platelet agonist (e.g., ADP, collagen).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes and tips.
-
37°C water bath or incubator.
Procedure:
-
PRP and PPP Preparation: a. Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. b. Carefully aspirate the upper PRP layer. c. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Instrument Calibration: a. Set the aggregometer to 37°C. b. Use PPP to set 100% light transmission and PRP to set 0% light transmission.
-
Assay: a. Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar. b. Pre-incubate the PRP at 37°C for at least 2 minutes. c. Add the test compound or vehicle control and incubate for a specified time (e.g., 1-5 minutes). d. Add the platelet agonist (e.g., ADP to a final concentration of 5 µM) to induce aggregation. e. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: a. The maximum percentage of aggregation is calculated by the aggregometer software. b. The percentage inhibition is calculated relative to the vehicle control.
Smooth Muscle Cell Proliferation Assay (MTT Assay)
This protocol is a general method for assessing cell viability and proliferation.
Objective: To determine the effect of a compound on the proliferation of vascular smooth muscle cells.
Materials:
-
Vascular smooth muscle cells (SMCs).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Proliferation stimulus (e.g., PDGF, ATP, or serum).
-
Test compounds (APT102, rapamycin).
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: a. Seed SMCs in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium. b. Allow cells to adhere overnight.
-
Serum Starvation: a. Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Treatment: a. Replace the medium with fresh serum-free or low-serum medium containing the proliferation stimulus and various concentrations of the test compound or vehicle control. b. Incubate for 24-72 hours.
-
MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. b. Remove the medium and add the solubilization solution to dissolve the formazan crystals. c. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of proliferation relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell proliferation).
Endothelial Cell Migration Assay (Scratch Wound Healing Assay)
This protocol provides a straightforward method to assess cell migration in vitro.[1][10][11][12]
Objective: To evaluate the effect of a compound on the migration of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs).
-
Complete growth medium.
-
Serum-free or low-serum medium.
-
6-well or 12-well cell culture plates.
-
Sterile 200 µL pipette tip or cell scraper.
-
Test compounds.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding: a. Seed endothelial cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Creating the Scratch: a. Using a sterile 200 µL pipette tip, create a straight "scratch" or cell-free area through the center of the monolayer. b. Wash the wells with PBS to remove detached cells.
-
Treatment: a. Replace the PBS with serum-free or low-serum medium containing the test compound or vehicle control.
-
Image Acquisition: a. Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Data Analysis: a. Measure the width or area of the scratch at each time point using image analysis software. b. Calculate the percentage of wound closure or migration rate for each condition.
Mandatory Visualization
Caption: Mechanism of action of APT102.
Caption: Mechanism of action of Clopidogrel.
Caption: Mechanism of action of Rapamycin.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro effects of clopidogrel on the platelet-subendothelium interaction, platelet thromboxane and endothelial prostacyclin production, and nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. euncl.org [euncl.org]
- 9. mdpi.com [mdpi.com]
- 10. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 11. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 12. m.youtube.com [m.youtube.com]
AP-102 vs. Trametinib: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of AP-102, a novel multi-kinase inhibitor from Apollomics, and Trametinib, an approved MEK inhibitor. The information is compiled from publicly available data to assist researchers in evaluating these two anti-cancer agents.
Introduction
APL-102 is an oral, small-molecule multi-kinase inhibitor targeting key oncogenic drivers, including Vascular Endothelial Growth Factor Receptors (VEGFRs), B-RAF, C-RAF, and Colony-Stimulating Factor 1 Receptor (CSF1R)[1]. It is currently in Phase I clinical trials for advanced solid tumors[1]. Trametinib is an approved MEK 1/2 inhibitor used in the treatment of BRAF V600 mutation-positive melanoma and other solid tumors[2]. This guide summarizes available preclinical data to compare their mechanisms of action and anti-tumor efficacy.
Data Presentation
Table 1: In Vitro Efficacy - Cellular Assays
| Parameter | AP-102 | Trametinib | Reference Cell Lines/Conditions |
| IC50 | 43 nM (CSF-1R) | 0.3–0.85 nM | BRAF V600 mutant melanoma cell lines |
| Not publicly available | 0.36–0.63 nM | NRAS mutant melanoma cell lines | |
| Not publicly available | 0.7–14.9 nM | MEK1/MEK2 kinase activity | |
| Mechanism of Action | Multi-kinase inhibitor (VEGFR, B-RAF, C-RAF, CSF1R) | MEK 1/2 inhibitor | - |
Note: Specific IC50 values for APL-102 against cancer cell lines are not yet publicly available. The value presented is for its inhibitory activity against one of its targets, CSF-1R.
Table 2: In Vivo Efficacy - Xenograft Models
| Xenograft Model | AP-102 | Trametinib |
| Tumor Growth Inhibition (TGI) | Broad and potent antitumor activity reported in patient-derived xenograft models of liver, breast, colorectal, gastric, esophageal, and lung cancers. Specific quantitative TGI data is not publicly available. | Sustained tumor growth inhibition in xenograft tumors. A study in a BD-luc cell xenograft model showed that 1 mg/kg trametinib decreased the rate of tumor growth and increased survival time[3]. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells for Trametinib) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (AP-102 or Trametinib) in culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for MAPK Pathway Inhibition
This protocol is used to assess the inhibition of signaling pathways, such as the MAPK pathway, by the test compounds.
-
Cell Treatment and Lysis: Treat cancer cells with AP-102 or Trametinib at various concentrations for a specified time. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of the MAPK pathway (e.g., p-ERK, ERK, p-MEK, MEK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375 melanoma cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (AP-102 or Trametinib) or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of AP-102 as a multi-kinase inhibitor.
Caption: Trametinib's mechanism of action via MEK inhibition in the MAPK pathway.
Caption: General experimental workflow for preclinical efficacy testing.
References
APL-102: A Multi-Kinase Inhibitor Poised to Challenge Standard of Care in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology, the quest for novel therapeutics that can overcome resistance and offer durable responses remains paramount. APL-102, an oral multi-kinase inhibitor, has emerged as a promising candidate, demonstrating broad-spectrum anti-tumor activity in preclinical models of various advanced solid tumors. This guide provides a comprehensive comparison of APL-102 with the current standard of care treatments for liver, breast, colorectal, gastric, esophageal, and non-small cell lung cancers, supported by available preclinical data and detailed experimental methodologies.
APL-102: Mechanism of Action
APL-102 is a small molecule inhibitor that simultaneously targets multiple key signaling pathways implicated in tumor growth, angiogenesis, and immune evasion. Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, APL-102 can block the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding their growth and metastatic potential.
-
RAF Kinases (B-RAF and C-RAF): These kinases are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer and drives cell proliferation and survival.
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Inhibition of CSF1R can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a crucial role in suppressing anti-tumor immunity.
This multi-targeted approach holds the potential for synergistic anti-tumor effects and a lower likelihood of developing treatment resistance compared to single-target agents.
Preclinical Performance of APL-102
Preclinical studies have demonstrated the broad and potent antitumor activity of APL-102 in patient-derived xenograft (PDX) mouse models across a range of solid tumors.[1] While specific quantitative data on tumor growth inhibition (TGI) from these studies are not yet publicly available, the reported activity suggests a promising therapeutic window.
A notable finding from preclinical research is the synergistic effect observed when APL-102 is combined with an anti-PD-1 antibody.[1] This suggests that by modulating the tumor microenvironment through CSF1R inhibition, APL-102 may enhance the efficacy of immune checkpoint inhibitors.[1]
Table 1: Summary of APL-102 Preclinical Anti-Tumor Activity
| Tumor Type | Model | Key Findings |
| Liver Cancer | Patient-Derived Xenograft (PDX) | Demonstrated anti-tumor activity.[1] |
| Breast Cancer | Patient-Derived Xenograft (PDX) | Demonstrated anti-tumor activity.[1] |
| Colorectal Cancer | Patient-Derived Xenograft (PDX) | Demonstrated anti-tumor activity.[1] |
| Gastric Cancer | Patient-Derived Xenograft (PDX) | Demonstrated anti-tumor activity.[1] |
| Esophageal Cancer | Patient-Derived Xenograft (PDX) | Demonstrated anti-tumor activity.[1] |
| Non-Small Cell Lung Cancer | Patient-Derived Xenograft (PDX) | Demonstrated anti-tumor activity.[1] |
| Multiple Tumor Types | Syngeneic Mouse Models | Synergistic anti-tumor response when combined with an anti-PD-1 antibody.[1] |
Comparison with Standard of Care Treatments
The following sections provide an overview of the current standard of care (SoC) for advanced stages of the solid tumors for which APL-102 has shown preclinical activity. This comparison highlights the potential positioning of APL-102 in the current treatment landscape.
Advanced Hepatocellular Carcinoma (HCC)
Standard of Care:
The treatment of advanced HCC is guided by the patient's liver function and performance status. For patients with good liver function, the first-line standard of care is often a combination of the immune checkpoint inhibitor atezolizumab and the anti-VEGF antibody bevacizumab.[2][3] Tyrosine kinase inhibitors (TKIs) such as sorafenib and lenvatinib are also first-line options.[4] For patients who progress on first-line therapy, other TKIs like regorafenib or cabozantinib, or the immune checkpoint inhibitor pembrolizumab may be used.
Table 2: APL-102 vs. Standard of Care for Advanced Hepatocellular Carcinoma
| Treatment | Mechanism of Action | Route of Administration |
| APL-102 | Multi-kinase inhibitor (VEGFR, B-RAF/C-RAF, CSF1R) | Oral |
| Atezolizumab + Bevacizumab | PD-L1 inhibitor + VEGF inhibitor | Intravenous |
| Sorafenib / Lenvatinib | Multi-kinase inhibitors (including VEGFR, PDGFR, RAF) | Oral |
| Regorafenib / Cabozantinib | Multi-kinase inhibitors (including VEGFR, TIE2, MET) | Oral |
Advanced HER2-Negative Breast Cancer
Standard of Care:
For hormone receptor-positive (HR+)/HER2-negative metastatic breast cancer, the initial standard of care is typically a CDK4/6 inhibitor in combination with endocrine therapy.[5][6][7] For triple-negative breast cancer (TNBC), which lacks targeted therapy options, chemotherapy has been the mainstay. However, the antibody-drug conjugate (ADC) sacituzumab govitecan is increasingly used in the second-line setting and beyond. For patients with germline BRCA mutations, PARP inhibitors are an option.
Table 3: APL-102 vs. Standard of Care for Advanced HER2-Negative Breast Cancer
| Treatment | Subtype | Mechanism of Action | Route of Administration |
| APL-102 | N/A | Multi-kinase inhibitor (VEGFR, B-RAF/C-RAF, CSF1R) | Oral |
| CDK4/6 Inhibitors + Endocrine Therapy | HR+/HER2- | Inhibition of cell cycle progression + Estrogen receptor antagonism | Oral |
| Sacituzumab Govitecan | TNBC | TROP-2 directed antibody-drug conjugate | Intravenous |
| PARP Inhibitors | gBRCA mutated | Inhibition of DNA repair | Oral |
Advanced Colorectal Cancer (CRC)
Standard of Care:
The treatment of metastatic CRC is complex and depends on the tumor's molecular characteristics, including RAS and BRAF mutation status, and microsatellite instability (MSI) status. For most patients, initial therapy consists of a chemotherapy backbone (e.g., FOLFOX or FOLFIRI) often in combination with a biologic agent, such as an anti-VEGF antibody (bevacizumab) or an anti-EGFR antibody (cetuximab or panitumumab) for RAS wild-type tumors.[8] For tumors that are MSI-High, immune checkpoint inhibitors like pembrolizumab or nivolumab, alone or in combination with ipilimumab, are preferred.[9][10]
Table 4: APL-102 vs. Standard of Care for Advanced Colorectal Cancer
| Treatment | Biomarker | Mechanism of Action | Route of Administration |
| APL-102 | N/A | Multi-kinase inhibitor (VEGFR, B-RAF/C-RAF, CSF1R) | Oral |
| Chemotherapy + Biologic | RAS WT/mutant | Cytotoxic + Anti-VEGF or Anti-EGFR | Intravenous |
| Immune Checkpoint Inhibitors | MSI-High | PD-1/CTLA-4 inhibition | Intravenous |
| Regorafenib | Refractory | Multi-kinase inhibitor (including VEGFR, TIE2, RAF) | Oral |
Advanced Gastric and Esophageal Cancers
Standard of Care:
For advanced gastric and gastroesophageal junction (GEJ) cancers, the standard first-line treatment is typically a platinum and fluoropyrimidine-based chemotherapy combination.[11][12][13] For HER2-positive tumors, the addition of trastuzumab is standard.[11][12] In recent years, immunotherapy with nivolumab or pembrolizumab in combination with chemotherapy has become a first-line option for certain patient populations based on PD-L1 expression.[12] For esophageal squamous cell carcinoma, immunotherapy is also a key component of treatment.
Table 5: APL-102 vs. Standard of Care for Advanced Gastric and Esophageal Cancers
| Treatment | Biomarker | Mechanism of Action | Route of Administration |
| APL-102 | N/A | Multi-kinase inhibitor (VEGFR, B-RAF/C-RAF, CSF1R) | Oral |
| Chemotherapy | N/A | Cytotoxic | Intravenous |
| Trastuzumab + Chemotherapy | HER2-positive | HER2 inhibitor + Cytotoxic | Intravenous |
| Nivolumab/Pembrolizumab + Chemo | PD-L1 positive | PD-1 inhibitor + Cytotoxic | Intravenous |
Advanced Non-Small Cell Lung Cancer (NSCLC)
Standard of Care:
The treatment paradigm for advanced NSCLC has been revolutionized by targeted therapies and immunotherapy. For patients with specific driver mutations (e.g., EGFR, ALK, ROS1, BRAF V600E), targeted therapies are the standard of care. For patients without actionable mutations, immunotherapy with or without chemotherapy is the first-line treatment, with the choice depending on PD-L1 expression levels.
Table 6: APL-102 vs. Standard of Care for Advanced Non-Small Cell Lung Cancer
| Treatment | Biomarker | Mechanism of Action | Route of Administration |
| APL-102 | N/A | Multi-kinase inhibitor (VEGFR, B-RAF/C-RAF, CSF1R) | Oral |
| Targeted Therapy | Specific mutations (e.g., EGFR, ALK) | Kinase inhibitors specific to the mutation | Oral |
| Immunotherapy +/- Chemotherapy | PD-L1 expression | PD-1/PD-L1 inhibitors +/- Cytotoxic | Intravenous |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of APL-102 are not publicly available. However, a general methodology for in vivo tumor growth inhibition studies using patient-derived xenograft (PDX) models is outlined below.
General Protocol for In Vivo Tumor Growth Inhibition Study in PDX Models
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human tumor tissue.
-
Tumor Implantation: Patient-derived tumor fragments are surgically implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Randomization: Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Treatment Administration: APL-102 or a vehicle control is administered orally at a predetermined dose and schedule. Standard of care agents, if used as comparators, are administered according to their established protocols.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include tumor growth delay and overall survival.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling pathways.
References
- 1. Apollomics, Inc. Presents Positive Preclinical Data on APL-102, an oral Multi-Kinase Inhibitor with CSF-1R Activity - BioSpace [biospace.com]
- 2. Hepatobiliary Cancers, Version 2.2021, NCCN Clinical Practice Guidelines in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. jnccn.org [jnccn.org]
- 7. onclive.com [onclive.com]
- 8. jnccn.org [jnccn.org]
- 9. NCCN Guidelines Updates: Management of Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnccn.org [jnccn.org]
- 11. jnccn.org [jnccn.org]
- 12. jnccn.org [jnccn.org]
- 13. c.peerview.com [c.peerview.com]
A Comparative Guide to AP-102: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways
For Researchers, Scientists, and Drug Development Professionals
AP-102 is an orally administered, small molecule multi-kinase inhibitor developed by Apollomics, Inc. that targets several key oncogenic drivers.[1] This guide provides a comparative analysis of AP-102's mechanism of action against other inhibitors targeting similar pathways, supported by available preclinical data.
Mechanism of Action of AP-102
AP-102 is designed to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) and serine/threonine kinases. Its primary targets are key components of signaling pathways that drive tumor growth, angiogenesis, and immune evasion. These targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
RAF Kinases (B-RAF and C-RAF): Central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.
-
Colony-Stimulating Factor 1 Receptor (CSF1R): A key regulator of tumor-associated macrophages (TAMs), which can promote tumor growth and suppress the anti-tumor immune response.
By targeting these pathways, AP-102 has the potential to exert a multi-pronged anti-tumor effect, inhibiting tumor cell growth, blocking tumor angiogenesis, and modulating the tumor microenvironment to be less hospitable for cancer progression.[1] Preclinical studies have indicated that APL-102 demonstrates broad and potent anti-tumor activity in various patient-derived xenograft models.[1]
Comparative Analysis of Kinase Inhibition
This section provides a quantitative comparison of AP-102 with other well-established kinase inhibitors targeting VEGFR, BRAF, and CSF1R. The data is presented based on in vitro enzymatic and cell-based assays.
VEGFR Inhibition
AP-102 targets VEGFR to inhibit angiogenesis. For comparison, Sorafenib, a multi-kinase inhibitor approved for various cancers, is included.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell-Based Assay | Reference |
| AP-102 | VEGFRs | Data not publicly available | Data not publicly available | |
| Sorafenib | VEGFR-2 | ~1.23 µM (in some studies) | Data varies | [2] |
Note: The inhibitory activity of Sorafenib also extends to other kinases like PDGFR, c-Kit, and RAF.
MAPK Pathway (BRAF) Inhibition
AP-102's targeting of B-RAF and C-RAF positions it as an inhibitor of the MAPK pathway. Vemurafenib is a potent and selective inhibitor of BRAF V600E mutant protein.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell-Based Assay (BRAF V600E) | Reference |
| AP-102 | B-RAF, C-RAF | Data not publicly available | Data not publicly available | |
| Vemurafenib | BRAF V600E | 13-31 nM | 25-350 nM |
CSF1R Inhibition
A key feature of AP-102 is its activity against CSF1R, which plays a role in modulating the tumor microenvironment. Pexidartinib (PLX3397) is a potent CSF1R inhibitor.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell-Based Assay (Ba/F3-hCSF1R) | Reference |
| AP-102 | CSF1R | 43 nM | 0.588 µM | |
| Pexidartinib (PLX3397) | CSF1R | 17-20 nM | Data varies | [3][4][5] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by AP-102 and the points of inhibition for both AP-102 and the comparator inhibitors.
Caption: VEGFR Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
Caption: CSF1R Signaling Pathway Inhibition.
Experimental Protocols
The following are generalized protocols for the types of assays used to generate the comparative data.
Radiometric Kinase Assay (for Enzymatic IC50 Determination)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a compound.
-
Reaction Setup: A reaction mixture is prepared containing a kinase buffer (e.g., HEPES, MgCl2, DTT), a specific substrate (peptide or protein), and the purified kinase enzyme.[6]
-
Inhibitor Addition: The test inhibitor (e.g., AP-102) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled ATP variant (e.g., [γ-32P]ATP or [γ-33P]ATP).[6][7][8]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the transfer of the radiolabeled phosphate group from ATP to the substrate.[6][7]
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper that binds the substrate, followed by washing steps.[7]
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[7]
-
IC50 Calculation: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by plotting the percent inhibition against the inhibitor concentration.
Ba/F3 Cell Proliferation Assay (for Cell-Based IC50 Determination)
This assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on the activity of a specific kinase for their survival and growth.
-
Cell Line Engineering: The Ba/F3 cell line, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival, is genetically engineered to express the human target kinase (e.g., hCSF1R). This makes the cells dependent on the signaling from the expressed kinase for proliferation in the absence of IL-3.[9][10][11]
-
Cell Culture: The engineered Ba/F3 cells are cultured in a medium without IL-3 but containing the ligand for the expressed kinase (e.g., CSF-1) to stimulate proliferation.
-
Inhibitor Treatment: The cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor (e.g., AP-102). Control wells with no inhibitor are included.[12]
-
Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.[12][13]
-
Viability/Proliferation Measurement: Cell viability or proliferation is measured using a variety of methods, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[9][12]
-
IC50 Calculation: The percentage of proliferation inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Conclusion
AP-102 is a multi-kinase inhibitor with a unique target profile that includes key drivers of angiogenesis, cell proliferation, and immune evasion. The available preclinical data demonstrates its potent inhibitory activity against CSF1R. While a direct quantitative comparison of its activity against VEGFR and BRAF/CRAF with other inhibitors is limited by the lack of publicly available data, its multi-targeted mechanism of action suggests a potential for broad anti-tumor efficacy. Further clinical investigation is needed to fully elucidate its therapeutic potential in patients with advanced solid tumors.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ba/F3 Cells [cytion.com]
- 12. Ba/F3 Cell Proliferation and Viability Assays [bio-protocol.org]
- 13. youtube.com [youtube.com]
A Comparative Analysis of APL-102: Cross-Validation with Established Multi-Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of APL-102, an investigational multi-kinase inhibitor, with the established drugs Sorafenib and Regorafenib. This analysis is based on available experimental data and is intended to offer a cross-validation of APL-102's results against current therapeutic alternatives for advanced solid tumors.
APL-102 is an oral, small-molecule multi-kinase inhibitor that targets several key drivers of oncogenesis, including angiogenesis via Vascular Endothelial Growth Factor Receptors (VEGFRs), the Mitogen-Activated Protein Kinase (MAPK) pathway through B-RAF and C-RAF, and tumor-associated macrophages via Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Its development is aimed at offering a new therapeutic option for patients with advanced solid tumors.[2] This guide provides a comparative look at its preclinical profile alongside Sorafenib and Regorafenib, two multi-kinase inhibitors with similar target profiles and established roles in cancer therapy.
Performance Data Summary
The following tables summarize the available quantitative data for APL-102 and its comparators, Sorafenib and Regorafenib. This data is essential for a cross-validation of APL-102's preclinical profile.
Table 1: In Vitro Kinase Inhibition and Cellular Potency
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |
| APL-102 | CSF1R | 43[3] | Ba/F3 (hCSF1R) | 0.588[4] |
| M-NFS-60 | 0.631[4] | |||
| Sorafenib | Raf-1 | 6 | Various | - |
| B-Raf | 22 | |||
| VEGFR-2 | 90 | |||
| VEGFR-3 | 20 | |||
| PDGFR-β | 57 | |||
| c-KIT | 68 | |||
| Regorafenib | RET | 1.5 | Various | - |
| VEGFR1 | 4.2 | |||
| VEGFR2 | 21.3 | |||
| VEGFR3 | 45.9 | |||
| TIE2 | 105 | |||
| KIT | 7.3 | |||
| PDGFR-α | 37.1 | |||
| PDGFR-β | 13.9 | |||
| FGFR1 | 202 | |||
| FGFR2 | 398 | |||
| RAF-1 | 134 | |||
| BRAF | 38 | |||
| BRAF V600E | 14 |
Note: Comprehensive IC50 data for APL-102 against its full target panel (VEGFR, RAF kinases) is not yet publicly available. The available data focuses on its CSF1R activity.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) |
| APL-102 | MC-38 Colon (Syngeneic) | 10 mg/kg/day | 72.20%[4] |
| CT-26 Colon (Syngeneic) | 10 mg/kg/day | 51.50%[4] | |
| Various PDX models (liver, breast, colorectal, gastric, esophageal, lung) | Not specified | Broad and potent antitumor activity reported[2] | |
| Sorafenib | Hepatocellular Carcinoma (PDX) | 30 mg/kg/day | Variable, with significant TGI in 7 out of 10 models[5] |
| Regorafenib | Gastric Cancer (PDX) | 10 mg/kg/day | 72% to 96%[6] |
| Colorectal Cancer (PDX) | 10-30 mg/kg/day | Up to 75%[6] | |
| Hepatocellular Carcinoma (PDX) | 10 mg/kg/day | Significant TGI in 8 out of 10 models, often greater than Sorafenib[5] |
PDX: Patient-Derived Xenograft
Table 3: Preclinical Pharmacokinetic Parameters in Mice
| Compound | Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | Half-life (hr) |
| APL-102 | Not specified | Favorable preclinical profile reported[2] | - | - | - |
| Sorafenib | Oral | Dose-proportional | 6 | - | 3.2 - 4.2 |
| Regorafenib | 10 mg/kg/day | Comparable to human therapeutic dose exposure[6] | 4 | - | - |
Note: Specific quantitative preclinical pharmacokinetic data for APL-102 is not yet publicly available.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway of APL-102, a typical experimental workflow for evaluating multi-kinase inhibitors, and the concept of cross-validation in preclinical studies.
Caption: APL-102 Signaling Pathway
Caption: Preclinical Evaluation Workflow
Caption: Cross-Validation Logic Diagram
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and cross-validation of experimental results. Below are summaries of standard protocols for the key experiments cited.
Kinase Inhibition Assay
The inhibitory activity of a compound against specific kinases is typically determined using in vitro enzymatic assays. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
-
Reagents and Materials: Recombinant human kinase enzymes (e.g., VEGFR, RAF, CSF1R), kinase-specific substrates, ATP, ADP-Glo™ reagents, and the test compound (APL-102, Sorafenib, or Regorafenib) at various concentrations.
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in a buffer solution.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a set incubation period, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A second reagent, the Kinase Detection Reagent, is then added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
The luminescence is measured using a plate reader. The amount of light is proportional to the amount of ADP produced, and thus to the kinase activity.
-
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated using a non-linear regression model.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (APL-102, Sorafenib, or Regorafenib) or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), the culture medium is replaced with a medium containing MTT.
-
The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The results are often expressed as a percentage of the vehicle control, and IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated.
In Vivo Xenograft Efficacy Studies
Patient-derived xenograft (PDX) and syngeneic models are crucial for evaluating the in vivo anti-tumor efficacy of drug candidates.[7]
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for PDX models, where patient tumor fragments are implanted subcutaneously. Syngeneic models use immunocompetent mice implanted with murine tumor cell lines (e.g., MC-38 or CT-26).
-
Procedure:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., APL-102) orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight and general health of the mice are also monitored.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
-
Data Analysis: Tumor growth inhibition (TGI) is a key endpoint, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Discussion and Conclusion
The available preclinical data for APL-102 demonstrates its activity against key oncogenic pathways, particularly its potent inhibition of CSF1R and its in vivo efficacy in syngeneic colon cancer models.[3][4] The reported "broad and potent" activity in a range of PDX models is promising, though a direct quantitative comparison with Sorafenib and Regorafenib is challenging without specific TGI percentages and a more complete kinase inhibition profile.[2]
The cross-validation of APL-102's results with those of established drugs like Sorafenib and Regorafenib is a critical step in its development. The data presented here provides an initial framework for this comparison. For instance, the TGI observed for APL-102 in the MC-38 syngeneic model (72.20%) is comparable to the TGI reported for Regorafenib in some gastric cancer PDX models (72% to 96%).[4][6] However, it is important to note that direct comparisons across different studies and cancer models should be made with caution due to variations in experimental conditions.
The unique aspect of APL-102's profile appears to be its potent activity against CSF1R, suggesting a potential role in modulating the tumor microenvironment by targeting tumor-associated macrophages. This could offer a point of differentiation from other multi-kinase inhibitors and may be particularly advantageous in combination with immunotherapies, as suggested by the enhanced response when combined with an anti-PD-1 antibody.[3][4]
Further disclosure of APL-102's preclinical data, including its full kinase inhibition panel, quantitative results from PDX studies across various tumor types, and detailed pharmacokinetic data, will be crucial for a more comprehensive cross-validation and for positioning it within the landscape of multi-kinase inhibitors. The anticipated release of topline results from the Phase 1 clinical trial in 2025 will provide the first human data to further validate its therapeutic potential.[8]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Optimizing uPAR-targeting radiopeptides for improved tissue distribution: progress towards radionuclide therapy | springermedizin.de [springermedizin.de]
- 3. apollomicsinc.com [apollomicsinc.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
AP-102 vs. Placebo: A Preclinical Comparative Analysis
Introduction
AP-102 is an orally administered, small molecule multi-kinase inhibitor in preclinical development. It targets several key oncogenic drivers, including receptor tyrosine kinases (RTKs) and serine/threonine kinases. This guide provides a comparative overview of AP-102 versus a placebo/vehicle control in preclinical models, based on publicly available data. It is important to note that specific quantitative data from these preclinical studies are limited in the public domain. The information presented is based on qualitative descriptions of AP-102's preclinical activity.
Data Presentation
The following tables summarize the available information on the efficacy, pharmacokinetics, and safety of AP-102 compared to a placebo or vehicle control in preclinical models. As specific quantitative data has not been made public, the tables reflect this limitation.
Table 1: Efficacy Summary
| Parameter | AP-102 | Placebo/Vehicle Control |
| Tumor Growth Inhibition | Described as "broad and potent antitumor activity" in various patient-derived xenograft (PDX) mouse models (liver, breast, colorectal, gastric, esophageal, and lung cancers).[1] | Expected to show no anti-tumor effect, representing the baseline tumor growth. |
| Mechanism of Action | Inhibits multiple kinases including VEGFR, PDGFR, B-RAF, C-RAF, RET, CSF1R, DDR1, and c-KIT. | Inert substance with no pharmacological effect. |
| Effects on Tumor Microenvironment | Increased total T-cells and CD8 T-cells; significantly decreased macrophages. | No expected change in the tumor microenvironment. |
Table 2: Pharmacokinetic Profile
| Parameter | AP-102 | Placebo/Vehicle Control |
| Cmax (Maximum Concentration) | Favorable preclinical pharmacokinetic profile reported, but specific data is not publicly available.[1] | Not Applicable. |
| AUC (Area Under the Curve) | Favorable preclinical pharmacokinetic profile reported, but specific data is not publicly available.[1] | Not Applicable. |
| Half-life | Not Publicly Available. | Not Applicable. |
| Bioavailability | Not Publicly Available. | Not Applicable. |
Table 3: Safety and Toxicology Profile
| Parameter | AP-102 | Placebo/Vehicle Control |
| NOAEL (No-Observed-Adverse-Effect Level) | Favorable preclinical safety profile reported, with no serious off-target activity observed, but specific data is not publicly available.[1] | Expected to be non-toxic. |
| MTD (Maximum Tolerated Dose) | Not Publicly Available. | Not Applicable. |
| Organ-Specific Toxicity | No serious off-target activity observed in preclinical studies.[1] | No toxicity expected. |
Experimental Protocols
Detailed experimental protocols for the preclinical studies on AP-102 are not publicly available. However, based on the description of the studies, a general methodology for assessing the anti-tumor efficacy of a compound like AP-102 in a patient-derived xenograft (PDX) mouse model would typically involve the following steps:
In Vivo Anti-Tumor Efficacy Study in PDX Mouse Models
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or similar strains) are used to prevent rejection of human tumor tissue.
-
Tumor Implantation: Patient-derived tumor fragments or cells from specific cancer types (e.g., liver, breast, colorectal) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing:
-
Treatment Group: AP-102 is administered orally at various dose levels.
-
Control Group: A vehicle (placebo) solution, identical to the one used to dissolve AP-102 but without the active compound, is administered orally.
-
-
Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice weekly). The health of the mice is monitored daily.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or after a predetermined duration. Efficacy is typically measured as Tumor Growth Inhibition (TGI).
Mandatory Visualization
Signaling Pathways Targeted by AP-102
AP-102 is known to inhibit several key signaling pathways involved in tumor growth, angiogenesis, and immune regulation. The diagram below illustrates the primary pathways targeted by AP-102.
General Preclinical Experimental Workflow
The following diagram outlines a typical workflow for a preclinical in vivo study comparing a drug candidate to a placebo.
References
Comparative Analysis of AP102 and its Analogs in Somatostatin Receptor Binding and Signaling
An important clarification regarding the topic "comparative analysis of AP-102 and its analogs": the designation "AP-102" is associated with multiple distinct therapeutic candidates. To provide a focused and relevant analysis, this guide will concentrate on AP102, a novel somatostatin analog (SSA) with balanced affinities for the human somatostatin receptors SSTR2 and SSTR5. This molecule is under investigation for conditions such as acromegaly and neuroendocrine tumors.
This guide will compare this compound with other established somatostatin analogs, namely octreotide and pasireotide, based on available preclinical data.
Somatostatin analogs (SSAs) are a cornerstone in the management of neuroendocrine tumors and acromegaly. Their therapeutic efficacy is primarily mediated through their interaction with somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5. While first-generation SSAs like octreotide show a high affinity for SSTR2, newer agents such as pasireotide target multiple SSTRs. This compound is a novel SSA engineered for high affinity at both SSTR2 and SSTR5. A key differentiating feature of this compound in preclinical studies is its ability to suppress growth hormone (GH) without inducing hyperglycemia, a common side effect associated with pasireotide.[1]
Quantitative Comparison of Receptor Affinity and Agonist Activity
The binding affinity and functional agonist activity of this compound, octreotide, and pasireotide have been evaluated in vitro using human embryonic kidney (HEK293) cells transfected with human SSTR2 and SSTR5 receptors. The data from these studies are summarized below.
Table 1: Comparative Binding Affinities (IC50, pM) of Somatostatin Analogs at SSTR2 and SSTR5
| Compound | SSTR2 IC50 (pM) | SSTR5 IC50 (pM) |
| This compound | 112 | 773 |
| Octreotide | 244 | 16,737 |
| Pasireotide | 3110 | Not explicitly quantified, but has the highest affinity for SSTR5 among the compared drugs.[1] |
Lower IC50 values indicate higher binding affinity.[2]
Table 2: Comparative Agonist Potency (EC50, pM) of Somatostatin Analogs at SSTR2 and SSTR5
| Compound | SSTR2 EC50 (pM) | SSTR5 EC50 (pM) |
| This compound | 230 | 8,526 |
| Octreotide | 210 | 26,800 |
| Pasireotide | 1097 | Not explicitly quantified, but has high potency at SSTR5.[1] |
Lower EC50 values indicate higher agonist potency.[2]
In Vivo Effects on Glucose Metabolism
A significant challenge with potent, multi-receptor targeting SSAs is the risk of hyperglycemia, primarily due to the inhibition of insulin secretion via SSTR5. Preclinical studies in healthy Sprague-Dawley rats have compared the effects of this compound and pasireotide on glucose metabolism.
Table 3: In Vivo Effects of this compound and Pasireotide on Blood Glucose in Rats
| Compound | Acute Administration Effect on Blood Glucose | Chronic (4-week) Administration Effect on Blood Glucose |
| This compound | No alteration in blood glucose concentrations. | No alteration in blood glucose concentrations. |
| Pasireotide | Increased random and post-intraperitoneal glucose tolerance test blood glucose measures. | Increased random and post-intraperitoneal glucose tolerance test blood glucose measures. |
Data from studies in healthy Sprague-Dawley rats.[1]
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathway
Somatostatin analogs exert their effects by binding to SSTRs, which are G-protein coupled receptors. This binding event triggers a signaling cascade that inhibits the production of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately inhibits hormone secretion and cell proliferation in target cells.
Caption: Somatostatin Analog Signaling Pathway.
Experimental Workflow: Competitive Binding Assay
The binding affinity of a compound like this compound to a specific receptor is often determined using a competitive binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known affinity for the receptor.
References
AP-102: A Comparative Literature Review of Efficacy and Safety
The designation "AP-102" is associated with multiple investigational therapies across different therapeutic areas. This guide provides a detailed comparative analysis of the available efficacy and safety data for each compound, with a primary focus on the most clinically advanced candidates. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
EBX-102-02: A Microbiome Therapeutic for Irritable Bowel Syndrome with Constipation (IBS-C)
EBX-102-02 is an investigational, next-generation, full-spectrum microbiome therapeutic. Recent Phase 2a clinical trial data suggests its potential as a first-in-class treatment for IBS-C.
Efficacy Data
Initial results from the Phase 2a TrIuMPH clinical trial for EBX-102-02 have shown promising outcomes for patients with IBS-C. While specific quantitative data from the press releases are limited to statements of "clinically meaningful improvements" and "favourable trends over placebo," a comparative summary with established IBS-C treatments is provided below.
Table 1: Comparison of Efficacy of EBX-102-02 and Approved IBS-C Therapies
| Drug | Mechanism of Action | Key Efficacy Outcomes |
| EBX-102-02 | Microbiome Modulation | Clinically meaningful improvements in IBS Symptom Severity Score (IBS-SSS), stool consistency, weekly complete spontaneous bowel movements (CSBMs), and abdominal pain. |
| Linaclotide | Guanylate Cyclase-C Agonist | Significant improvement in CSBMs per week and abdominal pain. In a meta-analysis, the odds ratio for improvement in CSBMs was 3.42 compared to placebo. |
| Plecanatide | Guanylate Cyclase-C Agonist | In Phase 3 trials, a significantly greater percentage of patients on plecanatide were overall responders compared to placebo (25.6%-26.7% vs. 16.0%)[1]. |
| Lubiprostone | Chloride Channel Activator | Significantly increased frequency of spontaneous bowel movements (SBMs) and improved abdominal pain and discomfort scores compared to placebo in a meta-analysis[2][3]. |
| Tegaserod | Serotonin-4 (5-HT4) Receptor Agonist | Pooled analyses of controlled trials showed a significant odds ratio of 1.87 for achieving a 50%/100% Subject's Global Assessment (SGA) of relief response compared to placebo[4]. |
Safety and Tolerability
Table 2: Comparison of Safety Profiles of EBX-102-02 and Approved IBS-C Therapies
| Drug | Common Adverse Events | Serious Adverse Events |
| EBX-102-02 | Mild, self-limiting, and gastrointestinal in nature. | No serious adverse events were observed in the Phase 2a trial. |
| Linaclotide | Diarrhea, abdominal pain, flatulence. | Severe diarrhea can occur. |
| Plecanatide | Diarrhea is the most common adverse event (4.0-4.3%)[5]. | Severe diarrhea is infrequent (1%). |
| Lubiprostone | Nausea (most common), diarrhea, abdominal pain[6]. | Incidence of serious adverse effects is low (<5%) and mostly unrelated to treatment[3]. |
| Tegaserod | Headache, abdominal pain, diarrhea. | Associated with a risk of cardiovascular ischemic events in patients with cardiovascular disease or risk factors. |
Experimental Protocols
TrIuMPH Phase 2a Clinical Trial for EBX-102-02:
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled.
-
Patient Population: Adults with moderate to severe IBS-C.
-
Intervention: The specific dosage and administration schedule for EBX-102-02 in the press releases were not detailed.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Preliminary efficacy assessed by IBS Symptom Severity Score (IBS-SSS), stool consistency, average weekly complete bowel movements, and abdominal pain.
Signaling Pathways and Mechanism of Action
Caption: Proposed mechanism of action for EBX-102-02 in IBS-C.
Caption: Signaling pathway of Guanylate Cyclase-C agonists.
APL-102: A Multi-Kinase Inhibitor for Advanced Solid Tumors
APL-102 is an oral, small-molecule multi-tyrosine kinase inhibitor targeting key oncogenic drivers. As of the latest available information from August 2021, APL-102 had entered a Phase 1 clinical trial.
Efficacy and Safety Data
Currently, there is no publicly available clinical data on the efficacy and safety of APL-102. Preclinical studies have indicated broad and potent anti-tumor activity in various cancer models and a favorable pharmacokinetic and safety profile with no serious off-target activity observed[7].
Experimental Protocols
Phase 1 Clinical Trial for APL-102:
-
Study Design: Phase 1, open-label, dose-escalation and dose-expansion study.
-
Patient Population: Subjects with advanced solid tumors[7].
-
Intervention: APL-102 administered as an oral capsule[7].
-
Primary Endpoints: To assess the safety, tolerability, and pharmacokinetics of APL-102[7].
Signaling Pathways
Caption: Targeted signaling pathways of APL-102.
AP102: A Somatostatin Analog
This compound is a novel somatostatin analog with balanced affinities for the human somatostatin receptors SSTR2 and SSTR5. It is being investigated for conditions associated with hormonal hypersecretion, such as acromegaly and neuroendocrine tumors.
Efficacy and Safety Data (Preclinical)
Preclinical studies in rats have shown that this compound can acutely reduce growth hormone levels without causing hyperglycemia, a common side effect of other somatostatin analogs like pasireotide.
Table 3: Preclinical Comparison of this compound with Other Somatostatin Analogs
| Compound | Receptor Affinity | Effect on Growth Hormone | Effect on Glucose Metabolism |
| This compound | High affinity for both SSTR2 and SSTR5 | Acutely suppresses GH levels | Does not cause hyperglycemia in rats |
| Octreotide | High affinity for SSTR2 | Suppresses GH levels | Less impact on glucose than pasireotide |
| Pasireotide | High affinity for multiple SSTRs, especially SSTR5 | Suppresses GH levels | Causes hyperglycemia and diabetes mellitus |
Experimental Protocols
The available data is from preclinical studies in Sprague-Dawley rats. Both acute (single injection) and chronic (4-week infusion) administration protocols were used to evaluate the effects on glucose metabolism and growth hormone levels.
Signaling Pathways
Caption: Comparative signaling of this compound and Pasireotide.
Conclusion
The designation "AP-102" refers to several distinct therapeutic candidates in different stages of development. EBX-102-02 has shown promising early clinical data in the treatment of IBS-C, with a favorable safety profile. Further data from larger clinical trials will be necessary to fully establish its efficacy and safety relative to existing treatments. APL-102 and the somatostatin analog this compound are in earlier stages of development, and more data is required for a comprehensive comparative analysis. This guide will be updated as new information becomes publicly available.
References
- 1. Plecanatide Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdnewsline.com [mdnewsline.com]
- 3. Lubiprostone Is Effective in the Treatment of Chronic Idiopathic Constipation and Irritable Bowel Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Safety and Effectiveness of Lubiprostone, a Chloride Channel (ClC-2) Activator, in Patients with Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
A Comparative Meta-Analysis of Preclinical Data for the Somatostatin Analog AP102
Disclaimer: A meta-analysis of clinical trial data for a compound designated "AP-102" cannot be performed at this time. Publicly available information points to at least two different investigational drugs with similar names, "AP102" (a somatostatin analog) and "APL-102" (a multi-kinase inhibitor). For "APL-102," a Phase 1 clinical trial was initiated in 2021, and for "this compound," no clinical trial data is publicly available. A meta-analysis requires data from multiple independent clinical studies, which are not available for either compound.
This guide therefore provides a comparative summary and analysis of the available preclinical data for This compound , a novel somatostatin analog, in comparison to other established somatostatin analogs, octreotide and pasireotide. The data is derived from in-vitro and preclinical animal studies.
Introduction to this compound
This compound is a new somatostatin analog (SSA) with a balanced affinity for both the somatostatin receptor 2 (SSTR2) and somatostatin receptor 5 (SSTR5).[1] SSAs are used in the treatment of conditions involving hormonal hypersecretion, such as acromegaly and neuroendocrine tumors. While first-generation SSAs like octreotide primarily target SSTR2, newer agents like pasireotide target multiple SSTRs but can lead to hyperglycemia by inhibiting insulin secretion.[1] Preclinical studies suggest that this compound can suppress growth hormone (GH) secretion without the adverse hyperglycemic effects seen with pasireotide, potentially due to its intermediate agonistic potency at SSTR2 and SSTR5.[1]
Comparative Preclinical Efficacy
The following tables summarize the key preclinical findings for this compound in comparison to octreotide and pasireotide.
Table 1: Receptor Binding Affinity and Agonist Effect
| Compound | Receptor | Binding Affinity (IC50, pM) | Agonist Effect (EC50, pM) |
| This compound | SSTR2 | 112 | 230 |
| SSTR5 | 773 | 8526 | |
| Octreotide | SSTR2 | 244 | 210 |
| SSTR5 | 16,737 | 26,800 | |
| Pasireotide | SSTR2 | 3110 | 1097 |
| SSTR5 | Data not available in provided search results | Data not available in provided search results | |
| Data sourced from in-vitro studies on HEK cells transfected with SSTR2 and SSTR5.[1] |
Table 2: Effects on Glucose Metabolism and Growth Axis in Rats
| Compound | Dosing | Effect on Blood Glucose | Growth Hormone (GH) Suppression |
| This compound | Acute & Chronic | No alteration | Acute suppression |
| Pasireotide | Acute & Chronic | Increased | Acute suppression |
| Data from studies in healthy Sprague-Dawley rats. |
Signaling Pathway and Mechanism of Action
This compound, like other somatostatin analogs, exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors. The binding of this compound to SSTR2 and SSTR5 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has downstream effects on hormone secretion and cell proliferation.[1]
Caption: Signaling pathway of this compound via SSTR2 and SSTR5.
Experimental Protocols
The preclinical data for this compound was generated using standard in-vitro and in-vivo experimental protocols.
Receptor Binding and Agonist Effect Assays (In-Vitro)
-
Cell Lines: Human Embryonic Kidney (HEK) cells transfected to express human SSTR2 and SSTR5.
-
Binding Assays: Competitive binding assays were performed using 125I-labeled somatostatin-14 to determine the binding affinity (IC50) of this compound, octreotide, and pasireotide.
-
cAMP Measurement: To determine the agonist effect (EC50), cells were treated with forskolin to stimulate cAMP production. The cells were then exposed to varying concentrations of the somatostatin analogs, and the resulting changes in intracellular cAMP concentrations were measured.[1]
Cell Proliferation Assays (In-Vitro)
-
Methodology: The anti-proliferative effects of this compound, octreotide, and pasireotide were determined in HEK cells expressing either SSTR2 or SSTR5.[1] While the specific assay was not detailed in the provided search results, a common method is the MTT assay. In a typical MTT assay, cells are incubated with the test compounds, and cell viability is assessed by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases of living cells. The amount of formazan produced is proportional to the number of viable cells.
Animal Studies (In-Vivo)
-
Animal Model: Healthy Sprague-Dawley rats were used to evaluate the effects of this compound and pasireotide on glucose metabolism and the growth axis.
-
Dosing: The compounds were administered via subcutaneous (s.c.) injection for acute studies and via continuous s.c. infusion for chronic (4-week) studies.
-
Glucose Measurement: Blood glucose concentrations were measured at random and in response to an intraperitoneal glucose tolerance test (IPGTT).
-
Hormone and Growth Factor Measurement: Serum levels of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) were measured to assess the impact on the growth axis.
Conclusion
The available preclinical data suggests that this compound is a promising somatostatin analog with a unique receptor profile. Its balanced affinity for SSTR2 and SSTR5 may allow for effective suppression of hormone secretion with a reduced risk of hyperglycemia compared to other multi-receptor targeting SSAs like pasireotide.[1] These findings warrant further investigation in clinical trials to determine the safety and efficacy of this compound in human subjects. It is important to reiterate that this is a summary of preclinical data, and a meta-analysis of clinical trial data is not possible at this time.
References
Independent Verification of APL-102: A Comparative Analysis of a Novel Multi-Kinase Inhibitor
For Immediate Release
This guide provides an objective comparison of the investigational multi-kinase inhibitor APL-102 with established alternatives, regorafenib and sorafenib, for the treatment of advanced solid tumors. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the current landscape of multi-kinase inhibitors based on available preclinical and clinical data.
APL-102, developed by Apollomics Inc., is an oral, small-molecule multi-kinase inhibitor (MTKi) targeting key oncogenic drivers including VEGFR, B-RAF, C-RAF, and CSF1R.[1][2][3] Preclinical studies have indicated its potential as a monotherapy or in combination with other oncology agents.[1] A Phase I clinical trial has been initiated to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[1][3]
Comparative Analysis of Multi-Kinase Inhibitors
To provide a clear comparison, this guide summarizes the performance of APL-102, regorafenib, and sorafenib.
Mechanism of Action
All three drugs function as multi-kinase inhibitors, targeting various pathways involved in tumor growth and angiogenesis.
| Drug | Key Targets |
| APL-102 | VEGFR, B-RAF, C-RAF, CSF1R, PDGFR, RET, DDR1, c-KIT[2][4][5] |
| Regorafenib | VEGFR1-3, TIE2, KIT, RET, BRAF, PDGFR-β, FGFR[6][7] |
| Sorafenib | VEGFR1-3, PDGFR-β, c-KIT, FLT-3, RET, RAF-1[8] |
Preclinical Efficacy of APL-102
Preclinical data for APL-102 has demonstrated broad anti-tumor activity across various patient-derived xenograft models.
| Cancer Type | Efficacy |
| Liver Cancer | Potent Antitumor Activity[4][5] |
| Breast Cancer | Potent Antitumor Activity[4][5] |
| Colorectal Cancer | Potent Antitumor Activity[4][5] |
| Gastric Cancer | Potent Antitumor Activity[4][5] |
| Esophageal Cancer | Potent Antitumor Activity[4][5] |
| Non-Small Cell Lung Cancer | Potent Antitumor Activity[4][5] |
Note: Specific quantitative data on tumor growth inhibition and dosage from these preclinical studies are not yet publicly available.
As a monotherapy, APL-102 inhibits CSF-1R with an IC50 of 43nM and has been shown to inhibit the growth of cells dependent on CSF1-CSF1R signaling.[4]
Clinical Efficacy of Competitor Drugs
Regorafenib and sorafenib are established treatments for several advanced solid tumors.
Regorafenib (CORRECT Trial - Metastatic Colorectal Cancer)
| Efficacy Endpoint | Regorafenib | Placebo | Hazard Ratio (HR) |
| Median Overall Survival | 6.4 months | 5.0 months | 0.77 (95% CI: 0.64–0.94)[9] |
| Median Progression-Free Survival | 1.9 months | 1.7 months | 0.49 (95% CI: 0.42–0.58)[7] |
| Objective Response Rate | 1%[10] | - | - |
| Disease Control Rate | 54%[10] | 41%[10] | - |
Sorafenib (SHARP Trial - Advanced Hepatocellular Carcinoma)
| Efficacy Endpoint | Sorafenib | Placebo | Hazard Ratio (HR) |
| Median Overall Survival | 10.7 months | 7.9 months | 0.69 (95% CI: 0.55-0.87)[11][12] |
| Median Time to Progression | 5.5 months | 2.8 months | 0.69[11][12] |
| Disease Control Rate | 43% | 32% | - |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of findings.
APL-102 Preclinical Studies
Radiometric Enzyme Activity Assay for CSF-1R Inhibition The inhibitory effect of APL-102 on Colony Stimulating Factor 1 Receptor (CSF-1R) was determined using a radiometric enzyme activity assay, which measured the transfer of a radiolabeled phosphate group to a substrate peptide by the kinase. The concentration of APL-102 required to inhibit 50% of the enzyme activity (IC50) was calculated.[4]
Patient-Derived Xenograft (PDX) Models Human tumor tissues from various cancers (liver, breast, colorectal, gastric, esophageal, and non-small cell lung) were implanted into immunocompromised mice.[4][5] Once the tumors were established, mice were treated with APL-102 to evaluate its anti-tumor activity. Tumor growth was monitored over time and compared to control groups.
Regorafenib (CORRECT Trial)
Study Design The CORRECT trial was a multicenter, randomized, double-blind, placebo-controlled Phase III study.[6][9][13]
Patient Population Patients with metastatic colorectal cancer who had progressed after all approved standard therapies were eligible.[6][13]
Treatment Patients were randomized in a 2:1 ratio to receive either oral regorafenib (160 mg once daily for the first 3 weeks of each 4-week cycle) plus best supportive care, or a placebo plus best supportive care.[6][9][13]
Endpoints The primary endpoint was overall survival. Secondary endpoints included progression-free survival, objective response rate, and disease control rate.[6][7]
Sorafenib (SHARP Trial)
Study Design The SHARP trial was a multicenter, randomized, double-blind, placebo-controlled Phase III study.[11][12]
Patient Population Patients with advanced, unresectable hepatocellular carcinoma who had not received prior systemic therapy and had a Child-Pugh liver function class A were included.[11][12]
Treatment Patients were randomized to receive either oral sorafenib (400 mg twice daily) or a placebo on a continuous basis.[11][12]
Endpoints The primary endpoint was overall survival. A key secondary endpoint was the time to radiologic progression.[11][12]
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathways and experimental designs provide a clearer understanding of the underlying science.
Figure 1. APL-102 Signaling Pathway Inhibition.
Figure 2. CORRECT Trial Experimental Workflow.
Figure 3. SHARP Trial Experimental Workflow.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. apollomicsinc.com [apollomicsinc.com]
- 3. | BioWorld [bioworld.com]
- 4. apollomicsinc.com [apollomicsinc.com]
- 5. Apollomics, Inc. Receives China Investigational New Drug [globenewswire.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase III CORRECT trial of regorafenib in metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 8. jwatch.org [jwatch.org]
- 9. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Sorafenib therapy in advanced hepatocellular carcinoma: the SHARP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Randomized phase III trial of regorafenib in metastatic colorectal cancer: analysis of the CORRECT Japanese and non-Japanese subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AP-102 (Ammonium Persulfate)
Essential Safety and Logistical Information for Laboratory Professionals
This document provides detailed procedural guidance for the safe disposal of AP-102, identified as Ammonium Persulfate (CAS No. 7727-54-0). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Ammonium persulfate is a strong oxidizing agent and must be handled as a hazardous waste.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile rubber gloves, chemical splash goggles, and a fully buttoned lab coat when handling ammonium persulfate.
-
Ventilation: Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.
-
Incompatible Materials: Keep ammonium persulfate away from combustible materials, strong reducing agents, organic materials, and powdered metals to prevent fire or explosion.
-
Spill Response: In the event of a small spill, and if you are trained to do so, cautiously clean it up. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Quantitative Data Summary
The following table summarizes key quantitative data for Ammonium Persulfate.
| Data Point | Value | Species |
| Oral Toxicity (LD50) | 689 mg/kg | Rat |
| Dermal Toxicity (LD50) | >2,000 mg/kg | Rat |
| Aquatic Toxicity (LC50) | 76 mg/l - 96 h | Rainbow Trout |
| Aquatic Toxicity (EC50) | 120 mg/l - 48 h | Water Flea |
| Exposure Limit (ACGIH) | TWA: 0.1 mg/m³ (as Persulfate) | - |
Step-by-Step Disposal Procedures
Ammonium persulfate waste must be managed as dangerous waste.[1] The primary methods for disposal involve dilution for spent solutions or neutralization for more concentrated or solid waste. Never discard solid ammonium persulfate directly into trash bins as contact with moisture or contaminants can initiate a chemical reaction.[1]
Method 1: Dilution for Spent Solutions
This method is suitable for spent or dilute solutions of ammonium persulfate.
-
Ensure Proper Labeling: Confirm the waste container is clearly labeled as "Hazardous Waste: Ammonium Persulfate Solution."
-
Dilution: An acceptable disposal method for spent persulfate solutions is to dilute them with large quantities of water and dispose of them through a designated chemical waste treatment system.[1]
-
Local Regulations: Always consult and adhere to your local, state, and federal regulations regarding the disposal of chemical waste.[1]
Method 2: Neutralization of Solid Waste and Concentrated Solutions
For solid ammonium persulfate waste or more concentrated solutions, neutralization with a reducing agent is recommended before disposal. Sodium bisulfite or sodium metabisulfite are suitable reducing agents.
Experimental Protocol: Neutralization with Sodium Metabisulfite
This protocol describes a method for the neutralization of ammonium persulfate using sodium metabisulfite. This reaction should be performed on a small scale in a controlled laboratory environment.
-
Preparation: In a fume hood, prepare a dilute solution of the ammonium persulfate waste in a large beaker with cold water. Place the beaker in an ice bath to manage heat generation during the reaction.
-
Reducing Agent Solution: Prepare a solution of sodium metabisulfite in water. An excess of the reducing agent is typically used to ensure complete neutralization. A study on the polymerization of acrylonitrile used a molar excess of sodium metabisulfite to ammonium persulfate.[2]
-
Neutralization Reaction: Slowly add the sodium metabisulfite solution to the stirring ammonium persulfate solution. Monitor the reaction for any signs of temperature increase or gas evolution.
-
Verification of Neutralization: After the addition is complete and the reaction has subsided, test for the presence of the oxidizing persulfate. This can be done using commercially available peroxide test strips.
-
Final Disposal: Once neutralization is confirmed, the resulting solution can be disposed of in accordance with local regulations for non-hazardous aqueous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of AP-102 (Ammonium Persulfate).
Caption: AP-102 (Ammonium Persulfate) Disposal Decision Workflow.
References
Essential Safety and Operational Protocols for Handling Animals Dosed with Hazardous Chemicals (Per SOP AP-102)
Disclaimer: The designation "AP-102" refers to a Standard Operating Procedure (SOP) from Auburn University, specifically "AP-102-5: Managing Animals Dosed with Hazardous Drugs or Hazardous Chemicals." It is not a specific chemical agent. Therefore, this guide provides essential safety and logistical information based on this SOP for researchers, scientists, and drug development professionals working with animals exposed to hazardous substances.
Adverse health effects from exposure to hazardous drugs or chemicals can be severe, potentially causing harm to internal organs, reproductive damage, genetic defects, and cancer.[1][2] Personnel can be exposed through skin contact or inhalation of dust and fumes from animal bedding, especially within the first 72 hours after dosing, though excretion of hazardous substances can extend beyond this period.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary barrier against exposure. The following PPE is mandatory for all personnel handling animals dosed with hazardous chemicals, their cages, or bedding.[1][2]
| PPE Category | Item | Specifications and Use |
| Body Protection | Disposable, solid-front gown | Must be closed-front to provide a complete barrier. |
| Hand Protection | Nitrile gloves | Double gloving is recommended.[2] Change gloves if they become torn or contaminated, and always before handling different animal groups. Wash hands thoroughly after glove removal.[1][2] |
| Foot Protection | Disposable shoe covers | To prevent the spread of contaminants outside the work area.[1] |
| Head Protection | Disposable hair bonnet/cover | To protect against airborne contaminants.[1] |
| Eye & Face Protection | Safety glasses, goggles, or face shield | Goggles or a face shield are required if there is a potential for splashes.[1][2] Reusable eye and face protection must be decontaminated after use.[1] |
Operational Procedures: Handling and Disposal
Strict adherence to the following step-by-step protocols is crucial to ensure the safety of personnel and the integrity of the research environment.
Animal and Cage Handling Protocol
-
Work Area Preparation : All work with open cages must be performed within a ventilated cage changing station, a biological safety cabinet, or a chemical fume hood.[1][2]
-
Animal Housing : Animals dosed with hazardous chemicals must be housed in cages on ventilated racks that are HEPA-filtered and vented outdoors.[1][2]
-
Signage : The animal room must be clearly designated with appropriate hazard signage.[1] Cage cards must be labeled by the investigator with the specific agent administered.[2]
-
Cage Changing : Cage changes are to be performed once a week.[1][2]
-
Bedding Disposal : Used bedding, uneaten feed, and other contaminated materials must be emptied into a ventilated cage dumping station, biosafety cabinet, or chemical fume hood.[1][2]
Waste Management and Disposal Plan
-
Waste Collection : All soiled animal bedding, uneaten feed, and used PPE are to be collected and double-bagged in designated waste bags (e.g., black bags for general hazardous chemical waste, yellow for chemotherapeutic waste).[1]
-
Bag Sealing : To properly seal the waste bags, gooseneck and securely tape the inner bag, then repeat the process for the outer bag.[1]
-
Waste Storage and Pickup : Bagged waste is managed by Risk Management and Safety (RMS) for proper disposal.[1] Do not autoclave chemotherapeutic waste, as this can release dangerous fumes.
-
Carcass Disposal : Animal carcasses should be placed in appropriate containers and stored according to institutional guidelines for hazardous waste.
-
Cage and Equipment Decontamination :
-
Spray the interior and exterior of cages, feeders, and water bottles with a 10% bleach solution.[1][2]
-
Allow a contact time of 3-5 minutes before transporting to the cage wash.[1][2]
-
If the hazardous agent was administered via drinking water, water bottles must be triple-rinsed before washing.[1]
-
Clean all surfaces and instruments in the animal room with a 10% bleach solution, followed by a detergent wash.[2]
-
Experimental Workflow Diagram
The following diagram illustrates the procedural flow for safely handling animals dosed with hazardous chemicals and managing the associated waste streams.
Caption: Procedural workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
